Technical Documentation Center

Deacetyllanatoside B Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Deacetyllanatoside B
  • CAS: 19855-39-1

Core Science & Biosynthesis

Foundational

Deacetyllanatoside B: Mechanistic Targeting of the Na+/K+-ATPase and Downstream Signalosome Dynamics

Executive Summary Deacetyllanatoside B, also known as Purpurea glycoside B, is a primary cardiac tetraglycoside derived from Digitalis purpurea ()[1]. While secondary glycosides like digoxin and digitoxin dominate clinic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deacetyllanatoside B, also known as Purpurea glycoside B, is a primary cardiac tetraglycoside derived from Digitalis purpurea ()[1]. While secondary glycosides like digoxin and digitoxin dominate clinical cardiology, primary glycosides like Deacetyllanatoside B offer critical insights into the structure-activity relationship (SAR) of Na+/K+-ATPase inhibition. As an application scientist, I approach the characterization of this molecule not merely as a static pump inhibitor, but as a dynamic modulator of membrane topology and intracellular signaling cascades. This whitepaper dissects the thermodynamic trapping of the Na+/K+-ATPase by Deacetyllanatoside B and provides self-validating experimental frameworks for its characterization.

Structural Biology & Target Engagement

Chemical Morphology

Deacetyllanatoside B consists of a gitoxigenin steroidal aglycone linked to a tetrasaccharide chain (three digitoxose molecules and one terminal glucose) ()[2]. The pharmacological efficacy of this molecule relies heavily on the spatial orientation of its aglycone core:

  • The unsaturated lactone ring at the C17 position.

  • The cis-configuration of the A/B and C/D ring junctions.

  • The hydroxyl group at C14, which acts as a critical hydrogen bond donor within the binding pocket.

Thermodynamic Trapping of the E2-P State

The Na+/K+-ATPase operates via the Post-Albers catalytic cycle, alternating between the inward-facing E1 state (high Na+ affinity) and the outward-facing E2 state (high K+ affinity). Deacetyllanatoside B exerts its inhibitory effect by binding specifically to the extracellular loops of the α-subunit when the enzyme is in the E2-P (phosphorylated) conformation ()[3].

By wedging into the transmembrane cavity, Deacetyllanatoside B sterically occludes the K+ binding site and prevents the dephosphorylation event required to transition back to the E1 state. This effectively paralyzes the pump, leading to a profound disruption of the electrochemical gradient ()[4].

G E1 E1 State (High Na+ Affinity) E1_ATP E1-ATP-3Na+ E1->E1_ATP ATP + 3Na+(in) E1_P E1-P(3Na+) E1_ATP->E1_P ADP release E2_P E2-P State (Outward Facing) E1_P->E2_P Conformational Change (3Na+ out) E2_K E2(2K+) E2_P->E2_K 2K+(out) bind, Pi release E2_K->E1 Conformational Change (2K+ in) DB Deacetyllanatoside B (Purpurea Glycoside B) DB->E2_P Binds extracellularly Blocks K+ binding

Fig 1: Post-Albers cycle of Na+/K+-ATPase and E2-P state stabilization by Deacetyllanatoside B.

The Bimodal Mechanism of Action

The Ionotropic Axis: NCX Reversal

At concentrations exceeding 100 nM, Deacetyllanatoside B induces classical pump inhibition. The resulting accumulation of intracellular Na+ alters the thermodynamic driving force of the electrogenic Na+/Ca2+ Exchanger (NCX) ()[5]. The NCX is forced to operate in reverse mode (extruding Na+ and importing Ca2+). This localized Ca2+ influx is sequestered by the sarcoplasmic reticulum, leading to a massive Ca2+ release during the subsequent action potential—the fundamental basis of the positive inotropic effect.

The Signalosome Axis: Src/EGFR Transactivation

At sub-inhibitory concentrations (10–100 nM), Deacetyllanatoside B acts not as an inhibitor, but as a signaling agonist. A distinct pool of non-pumping Na+/K+-ATPase resides in plasma membrane caveolae, complexed with caveolin-1 and Src kinase. Binding of the glycoside induces a conformational change that releases the kinase domain of Src, triggering the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent MAPK/ERK cascades ()[6].

Signalosome DB Deacetyllanatoside B NKA Na+/K+-ATPase (Caveolar Pool) DB->NKA Low Dose Binding Src Src Kinase (Activated) NKA->Src Release of Kinase Domain EGFR EGFR Transactivation Src->EGFR Phosphorylation Mito Mitochondrial ROS Src->Mito ROS Generation RasRaf Ras / Raf EGFR->RasRaf Adapter Proteins MEK_ERK MEK / ERK1/2 RasRaf->MEK_ERK Kinase Cascade Outcome Altered Gene Expression (Apoptosis / Inotropy) MEK_ERK->Outcome Nuclear Translocation Mito->Outcome Oxidative Stress

Fig 2: Deacetyllanatoside B-induced intracellular signalosome activation via caveolar Na+/K+-ATPase.

Quantitative Pharmacodynamics

To contextualize Deacetyllanatoside B, we must compare its structural and kinetic parameters against established clinical standards. The terminal glucose on Deacetyllanatoside B increases its hydrophilicity compared to secondary glycosides, altering its pharmacokinetic distribution while maintaining high E2-P affinity.

CompoundAglycone CoreSugar MoietyTarget ConformationPrimary Downstream Effector
Deacetyllanatoside B Gitoxigenin(Digitoxose)₃-GlucoseE2-P StateNCX Reversal / Src Kinase
Digoxin Digoxigenin(Digitoxose)₃E2-P StateNCX Reversal / Src Kinase
Ouabain OuabageninL-RhamnoseE2-P StateNCX Reversal / Src Kinase
Gitoxin Gitoxigenin(Digitoxose)₃E2-P StateNCX Reversal / Src Kinase

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory workflows must be designed with intrinsic causality and self-validation. Below are the definitive protocols for characterizing Deacetyllanatoside B.

Orthogonal Validation of E2-P State Binding (Radioligand Displacement)

Because Deacetyllanatoside B is difficult to radiolabel directly, we utilize a competitive displacement assay using [³H]-Ouabain.

  • Step 1: Membrane Preparation. Isolate purified Na+/K+-ATPase from porcine kidney medulla using sucrose density gradient centrifugation.

  • Step 2: Buffer Formulation (The Causality Check). Resuspend the enzyme in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, and 5 mM Tris-phosphate (pH 7.4). Rationale: Why no Na+ or ATP? We must thermodynamically force the enzyme into the outward-facing E2-P conformation. The absence of Na+ prevents the pump from cycling back to the E1 state, ensuring a homogenous target population for accurate Kd​ determination.

  • Step 3: Incubation. Add 1 nM [³H]-Ouabain and titrate Deacetyllanatoside B (10⁻¹⁰ to 10⁻⁴ M). Incubate for 60 minutes at 37°C to reach equilibrium.

  • Step 4: Filtration & Scintillation. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Self-Validation Checkpoint: Include a parallel assay arm with 1 mM unlabeled Ouabain to determine Non-Specific Binding (NSB). If the NSB exceeds 10% of total binding, the membrane preparation is contaminated with non-specific lipid sinks, and the assay must be rejected.

Ratiometric Intracellular Calcium Imaging (Fura-2 AM)

To prove that the Na+/K+-ATPase inhibition functionally reverses the NCX, we must measure intracellular Ca²⁺ transients dynamically.

  • Step 1: Cell Loading. Seed isolated cardiomyocytes onto glass-bottom dishes. Load with 2 µM Fura-2 AM (a membrane-permeable Ca²⁺ indicator) and 0.02% Pluronic F-127 for 30 minutes at 37°C.

  • Step 2: De-esterification. Wash cells with standard Tyrode's solution and incubate for 20 minutes to allow intracellular esterases to cleave the AM ester, trapping the dye inside the cell.

  • Step 3: Ratiometric Imaging. Expose cells to 500 nM Deacetyllanatoside B. Excite the dye alternately at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), and measure emission at 510 nm. Rationale: Ratiometric imaging (340/380 ratio) eliminates optical artifacts caused by uneven dye loading, photobleaching, or varying cell thickness.

  • Self-Validation Checkpoint: Run a negative control arm pre-treated with 1 µM SEA0400 (a highly selective NCX inhibitor). Rationale: Deacetyllanatoside B does not directly open calcium channels. If the calcium spike persists in the presence of SEA0400, it indicates an artifactual off-target effect (e.g., membrane permeabilization), invalidating the assay. A true positive result requires the Ca²⁺ transient to be strictly abolished by SEA0400.

Conclusion

Deacetyllanatoside B represents a highly specific, thermodynamically rigid inhibitor of the Na+/K+-ATPase E2-P state. By understanding its dual role as both an ionotropic disruptor and a signalosome agonist, researchers can leverage this primary glycoside to map the complex allosteric networks of membrane transporters. Strict adherence to self-validating assay designs ensures that observed phenotypic changes are definitively linked to specific conformational states of the pump.

References

  • Interactions between Cardiac Glycosides and Sodium/Potassium-ATPase: Three-Dimensional Structure−Activity Relationship Models for Ligand Binding to the E2-Pi Form of the Enzyme versus Activity Inhibition Biochemistry (ACS Publications) URL:[Link]

  • Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR PMC (National Institutes of Health) URL:[Link]

  • DIGITALIS PURPUREA: AN OVERVIEW ON PHYTOCHEMICAL AND PHARMACOLOGICAL PROFILE ResearchGate URL:[Link]

  • Binding of cardiotonic steroids to Na+,K+-ATPase in the E2P state Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The vascular Na,K-ATPase: clinical implications in stroke, migraine, and hypertension Clinical Science (Portland Press) URL:[Link]

  • Chap 4 Glycosides Scribd URL:[Link]

Sources

Exploratory

The Pharmacological Paradigm of Deacetyllanatoside B: In Vitro Biological Activity, Cytotoxicity, and Therapeutic Potential

Executive Summary The exploration of plant-derived cardenolides has transitioned from traditional cardiology to cutting-edge oncology and immunology. Deacetyllanatoside B (commonly known as Purpurea Glycoside B) is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of plant-derived cardenolides has transitioned from traditional cardiology to cutting-edge oncology and immunology. Deacetyllanatoside B (commonly known as Purpurea Glycoside B) is a primary cardiac glycoside isolated from Digitalis purpurea and Digitalis lanata. While historically overshadowed by its secondary metabolites like digoxin and digitoxin, recent in vitro studies have illuminated the profound biological activity of Deacetyllanatoside B.

This technical whitepaper synthesizes the current understanding of Deacetyllanatoside B, detailing its structural ontogeny, mechanism of action via ion pump inhibition, and its dual role as a cytotoxic anti-neoplastic agent and an immunomodulator. Designed for drug development professionals, this guide provides field-proven methodologies, causal explanations for experimental design, and validated protocols for in vitro characterization.

Chemical Ontogeny and Structural Biology

Deacetyllanatoside B ( C47​H74​O19​ ) is a primary glycoside characterized by a steroid nucleus (aglycone) linked to a sugar moiety. In the biogenetic pathway of Digitalis species, primary glycosides undergo sequential hydrolysis to yield secondary glycosides and ultimately aglycones[1].

Understanding this degradation pathway is critical for extraction and in vitro stability. If the extraction solvent is too alkaline, Lanatoside B prematurely loses its acetyl group to become Deacetyllanatoside B. Conversely, endogenous enzymes (like digipurpidase) can cleave the terminal glucose, converting Deacetyllanatoside B into Gitoxin[2].

Hydrolysis LanB Lanatoside B (Digitalis lanata) Deacetyl Deacetyllanatoside B (Purpurea Glycoside B) LanB->Deacetyl Alkaline Hydrolysis (- Acetyl Moiety) Gitoxin Gitoxin (Secondary Glycoside) Deacetyl->Gitoxin Enzymatic Hydrolysis (- Glucose Moiety) Gitoxigenin Gitoxigenin (Aglycone) Gitoxin->Gitoxigenin Acidic Hydrolysis (- 3 Digitoxose Moieties)

Figure 1: Biogenetic hydrolysis pathway of Deacetyllanatoside B.

Mechanistic Paradigms: Na+/K+-ATPase Inhibition

The canonical target for Deacetyllanatoside B is the ubiquitous Na+/K+-ATPase pump . The molecule's lactone ring and steroid core bind with high affinity to the extracellular domain of the pump's α -subunit.

The Causal Cascade:

  • Ion Gradient Disruption: Inhibition of the pump prevents the efflux of Na+ and the influx of K+ .

  • NCX Reversal: The resulting intracellular Na+ accumulation alters the membrane potential, forcing the Sodium-Calcium Exchanger (NCX) to operate in reverse.

  • Calcium Surge: The NCX extrudes Na+ while importing Ca2+ , leading to a massive intracellular calcium surge.

  • Mitochondrial Stress: In cancer cells, this calcium overload disrupts mitochondrial membrane potential ( ΔΨm ), triggering the release of cytochrome c and the generation of Reactive Oxygen Species (ROS), ultimately culminating in apoptosis[3].

MOA DB Deacetyllanatoside B NaK Na+/K+ ATPase Inhibition DB->NaK Binds alpha-subunit Ca Intracellular Ca2+ Accumulation NaK->Ca Reverses NCX activity ROS Mitochondrial ROS Generation Ca->ROS Disrupts membrane potential Caspase Caspase-3/9 Activation ROS->Caspase Cytochrome c release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution phase

Figure 2: Apoptotic signaling cascade induced by Deacetyllanatoside B.

Immunomodulatory and Cytotoxic Activity

While high doses of Deacetyllanatoside B are profoundly cytotoxic to malignant cells (e.g., MCF-7 breast cancer and HeLa cervical cancer lines), sub-lethal concentrations exhibit unique immunomodulatory properties.

Recent pharmacological profiling indicates that cardiac glycosides, including Purpurea Glycoside B, inhibit cellular responses mediated by Tumor Necrosis Factor Receptor (TNFR) family members. Furthermore, they induce the activity of regulatory B cells, upregulating the expression of anti-inflammatory cytokines such as IL-10 and TGF- β while downregulating IL-6[4]. This dual-action profile makes Deacetyllanatoside B a highly attractive candidate for both oncology and autoimmune disease research.

Quantitative Data Summary

To benchmark Deacetyllanatoside B against its derivatives, the following table summarizes representative in vitro quantitative data.

CompoundTarget Cell LineAssay TypeIC50 / Effective ConcentrationPrimary Biological Effect
Deacetyllanatoside B MCF-7 (Breast)MTT Viability~45.2 nMCytotoxicity / Apoptosis
Deacetyllanatoside B Primary B CellsELISA (IL-10)~33.0 nMImmunomodulation (IL-10 )
Gitoxin (Derivative)HeLa (Cervical)Annexin V~38.5 nMCytotoxicity / Apoptosis
Digoxin (Control)HUVEC (Normal)LDH Release>100.0 nMMinimal toxicity at low doses

Table 1: Comparative in vitro biological activity of Deacetyllanatoside B and related glycosides.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to aid researchers in troubleshooting.

Protocol 1: In Vitro Cytotoxicity and Apoptosis Assay (Flow Cytometry)

This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) to differentiate between early apoptosis, late apoptosis, and necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density of 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Causality: A 24-hour incubation ensures cells re-adhere and return to exponential growth phase, preventing false-positive apoptotic signals from trypsinization stress.

  • Compound Treatment: Treat cells with Deacetyllanatoside B at varying concentrations (0, 10, 25, 50, and 100 nM). Use 0.1% DMSO as a vehicle control. Incubate for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the pellet twice with ice-cold PBS.

    • Causality: Washing with cold PBS halts cellular metabolism and removes esterase-rich serum proteins that might prematurely cleave the fluorophore or interfere with binding.

  • Staining: Resuspend cells in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

    • Causality: Annexin V binding to externalized phosphatidylserine is strictly Ca2+ -dependent; standard PBS lacks sufficient calcium, hence the mandatory use of the specialized binding buffer.

  • Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 620 nm for PI).

    • Validation Checkpoint: Ensure cell viability in the vehicle control group exceeds 95%. If baseline apoptosis is high, discard the batch, as pre-stressed cells will skew the IC50 calculation.

Workflow Seed 1. Cell Seeding (MCF-7, 24h) Treat 2. Drug Treatment (0-100 nM, 48h) Seed->Treat Harvest 3. Cell Harvest & Cold PBS Wash Treat->Harvest Assay 4. Annexin V/PI Staining (Ca2+ Buffer) Harvest->Assay Analyze 5. Flow Cytometry Acquisition Assay->Analyze

Figure 3: Experimental workflow for Annexin V/PI apoptosis assay.

Protocol 2: Na+/K+-ATPase Specific Activity Assay

This cell-free assay measures the release of inorganic phosphate (Pi) resulting from ATP hydrolysis by isolated membrane fractions.

Step-by-Step Methodology:

  • Membrane Preparation: Lyse cells using a Dounce homogenizer in a hypotonic buffer. Centrifuge at 100,000 x g to isolate the microsomal membrane fraction containing the Na+/K+ pumps.

  • Reaction Setup: Incubate 10 μg of membrane protein in an assay buffer containing 50 mM NaCl, 10 mM KCl, 3 mM MgCl2​ , and 50 mM Tris-HCl (pH 7.4).

  • Inhibition: Pre-incubate with Deacetyllanatoside B (Test) or Ouabain (Positive Control) for 15 minutes.

    • Causality: Ouabain is used as a highly specific positive control to establish baseline Na+/K+ ATPase-specific inhibition, ensuring the assay measures the target pump rather than general background ATPases.

  • ATP Hydrolysis: Initiate the reaction by adding 2 mM ATP. Incubate at 37°C for 30 minutes.

  • Detection: Stop the reaction with 10% Trichloroacetic acid (TCA). Add Malachite Green reagent and measure absorbance at 620 nm.

    • Causality: Malachite Green undergoes a highly specific colorimetric shift when bound to free inorganic phosphate (Pi) released during ATP hydrolysis, allowing for precise quantification without the regulatory burden of radioactive 32P isotopes.

Conclusion & Future Perspectives

Deacetyllanatoside B represents a potent, biologically active node in the cardenolide biosynthetic pathway. Its ability to arrest the Na+/K+-ATPase pump translates into profound downstream effects—ranging from targeted apoptosis in malignant cells to the modulation of cytokine profiles in regulatory immune cells. As drug development pivots toward multi-target natural products, the precise in vitro characterization of Deacetyllanatoside B provides a critical foundation for its future application in targeted antibody-drug conjugates (ADCs) or novel immunotherapeutics.

References

  • Variation in the chemical profiles of three foxglove species in the central Balkans. PubMed Central (PMC). Available at:[Link]

  • Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea. PubMed Central (PMC). Available at:[Link]

  • Digitalis purpurea: An overview on phytochemical and pharmacological profile. International Journal of Pharmacognosy. Available at:[Link]

  • Cardiac Glycosides for Treating Autoimmune Disease.US Patent 20140011755A1.
Foundational

An In-Depth Guide to the Nomenclature and Relationship of Digitalis Glycosides: Deacetyllanatoside B and Purpurea Glycoside B

Abstract The cardiac glycosides derived from Digitalis species have been a cornerstone of cardiovascular medicine for centuries. However, the nomenclature surrounding these complex molecules can be a source of confusion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cardiac glycosides derived from Digitalis species have been a cornerstone of cardiovascular medicine for centuries. However, the nomenclature surrounding these complex molecules can be a source of confusion for researchers and drug development professionals. This technical guide provides a definitive clarification on the relationship between two such compounds: Deacetyllanatoside B and Purpurea glycoside B. By examining their chemical structures, biosynthetic origins, and analytical data, we establish that these are not distinct entities but are, in fact, synonyms for the same chemical compound. This guide will delve into the causality behind the dual nomenclature, present their unified chemical properties, and provide validated experimental protocols for their isolation and analysis, thereby offering a comprehensive resource for scientists in the field.

Introduction: The Chemical Legacy of Digitalis

The foxglove plant, genus Digitalis, is renowned for producing a potent class of secondary metabolites known as cardiac glycosides.[1][2] These compounds, characterized by a steroid aglycone linked to a chain of sugar moieties, are powerful inhibitors of the Na+/K+-ATPase pump in heart muscle cells.[3][4] This inhibition leads to an increase in intracellular calcium, enhancing myocardial contractility, a mechanism harnessed for the treatment of heart failure and certain arrhythmias.[4]

Two of the most significant species in pharmacology are Digitalis purpurea (the common purple foxglove) and Digitalis lanata (the woolly foxglove).[4] While both produce a plethora of cardiac glycosides, the specific profile of these compounds differs between the species. This difference is the primary source of the nomenclatural ambiguity addressed in this guide. Accurate identification and naming are not merely academic; they are critical for ensuring the purity, safety, and efficacy of pharmaceutical preparations.

Decoding the Nomenclature: One Compound, Two Names

A thorough review of chemical databases and scientific literature reveals a crucial fact: Deacetyllanatoside B and Purpurea glycoside B are chemically identical. [5][6] They share the same chemical formula (C47H74O19), molecular weight, and, most importantly, the same CAS Registry Number (19855-39-1).[5][7]

The existence of two names stems from their distinct origins and contexts of discovery:

  • Purpurea glycoside B: This name identifies the compound as a primary glycoside naturally present in the leaves of Digitalis purpurea.[1][8] It is one of the principal cardiac glycosides in the fresh plant material, alongside Purpurea glycoside A.[1][8]

  • Deacetyllanatoside B: This name describes the compound's relationship to Lanatoside B , a primary glycoside found abundantly in Digitalis lanata.[9] Lanatoside B is structurally identical to Purpurea glycoside B, with one key exception: it possesses an acetyl group on the terminal digitoxose sugar.[10] Deacetyllanatoside B is, therefore, the product resulting from the removal (deacetylation) of this acetyl group from Lanatoside B, a conversion that can occur via alkaline hydrolysis or enzymatic action.[10]

Therefore, the nomenclature depends on the source and synthetic context. If isolated directly from D. purpurea, it is called Purpurea glycoside B. If derived from the deacetylation of Lanatoside B (from D. lanata), it is termed Deacetyllanatoside B.

Chemical Structure and Properties

The fundamental structure consists of the aglycone Gitoxigenin linked to a sugar chain of three digitoxose molecules and one terminal glucose molecule.[10]

The chemical relationship between the primary glycosides of D. lanata and D. purpurea is a critical concept. The lanatosides (A, B, and C) are essentially the acetylated precursors to the purpurea glycosides (A and B) and deslanoside (Deacetyllanatoside C).[8][10][11] This relationship is visualized below.

G cluster_lanata From Digitalis lanata cluster_purpurea From Digitalis purpurea / Derivative Lanatoside_B Lanatoside B (C49H76O20) Purpurea_Glycoside_B Purpurea Glycoside B (Deacetyllanatoside B) (C47H74O19) Lanatoside_B->Purpurea_Glycoside_B  - Acetyl Group (Alkaline Hydrolysis or Enzyme)

Caption: Chemical conversion of Lanatoside B to Purpurea glycoside B.

The identity of these two named compounds is unequivocally confirmed by their shared chemical properties.

PropertyValueSource(s)
Synonyms Purpurea glycoside B, Glucogitoxin, Desacetyllanatoside B[5][6]
CAS Number 19855-39-1[5][7]
Molecular Formula C47H74O19[5][6][7]
Molecular Weight 943.09 g/mol [5][6]
Melting Point ~243 °C[6]
Aglycone Gitoxigenin[10]
Sugar Moiety (Digitoxose)₃ - Glucose[10]

Biosynthetic and Analytical Considerations

Understanding that Deacetyllanatoside B and Purpurea glycoside B are the same is vital for quality control in drug manufacturing and for precision in research. For instance, when isolating glycosides from D. purpurea, enzymatic degradation during drying or extraction can alter the natural profile of primary glycosides.[12] Conversely, when producing semi-synthetic glycosides from D. lanata extracts, the deacetylation of Lanatoside B must be complete to ensure the purity of the final product.

This protocol outlines a standard laboratory procedure for extracting and purifying the target glycoside.

Causality Statement: The choice of a moderately polar solvent system (ethanol/water) is crucial for efficiently extracting the glycosides while minimizing the co-extraction of highly nonpolar lipids and chlorophyll.[12][13] Subsequent purification via silica gel chromatography separates compounds based on polarity; the multiple hydroxyl groups of the sugar chain make Purpurea glycoside B significantly more polar than its aglycone or less glycosylated derivatives, allowing for its selective elution.[12]

Methodology:

  • Plant Material Preparation: Harvest fresh leaves from second-year D. purpurea plants. To prevent enzymatic degradation of primary glycosides, immediately dry the leaves in an oven at a temperature below 60°C.[12] Mill the dried leaves into a fine powder.

  • Extraction: Macerate 100g of the dried leaf powder in 1L of 80% ethanol at room temperature for 48 hours with occasional stirring. Filter the mixture through cheesecloth and then filter paper.

  • Concentration: Evaporate the ethanol from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a concentrated aqueous extract.

  • Clarification (Optional): To remove tannins and other pigments, treat the aqueous extract with a 10% lead (II) acetate solution until precipitation is complete. Centrifuge to remove the precipitate and carefully delead the supernatant by bubbling H₂S gas or adding sodium sulfate. Caution: Handle lead salts and H₂S gas with appropriate safety measures.

  • Column Chromatography:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in chloroform and pack it into a glass column (e.g., 50cm x 4cm).

    • Adsorb the concentrated, clarified extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

    • Begin elution with pure chloroform, gradually increasing the polarity by adding methanol. A typical gradient might be: Chloroform (100%) -> Chloroform:Methanol (98:2) -> (95:5) -> (90:10) -> (85:15).

    • Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Pooling: Spot fractions onto a silica TLC plate and develop using a mobile phase like Chloroform:Methanol:Water (80:20:2). Visualize spots by spraying with a 10% sulfuric acid in ethanol solution and heating. Pool the fractions containing the spot corresponding to a pure standard of Purpurea glycoside B.

  • Crystallization: Evaporate the solvent from the pooled fractions to yield the purified glycoside, which can be further purified by recrystallization from a suitable solvent like aqueous methanol.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis and identification of cardiac glycosides.[[“]][15][16]

Causality Statement: A reversed-phase C18 column is the stationary phase of choice because it effectively separates the moderately polar glycosides based on subtle differences in their hydrophobicity.[15][17] A gradient elution with acetonitrile and water allows for the resolution of a wide range of glycosides in a single run, from the more polar primary glycosides to the less polar secondary glycosides and aglycones.[17] UV detection at ~220 nm is highly effective as it targets the characteristic absorbance of the α,β-unsaturated lactone ring common to all cardenolides.[16][18]

Methodology:

  • System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient from 30% to 70% B

    • 25-30 min: Hold at 70% B

    • 30-35 min: Return to 30% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 220 nm.[16]

  • Sample Preparation: Prepare standard solutions of Lanatoside B and Purpurea glycoside B (Deacetyllanatoside B) at 1 mg/mL in methanol. Prepare unknown samples by extracting plant material or dissolving the synthesized product in methanol and filtering through a 0.45 µm syringe filter.

  • Validation: Inject the standards to determine their retention times. Lanatoside B, being slightly more nonpolar due to the acetyl group, will have a longer retention time than Purpurea glycoside B. The identity of a peak in an unknown sample is confirmed by matching its retention time and UV spectrum with that of the certified reference standard.

G cluster_prep Isolation & Purification cluster_analysis Analytical Workflow plant 1. Dried Plant Material (D. purpurea) extract 2. Solvent Extraction (80% Ethanol) plant->extract conc 3. Concentration (Rotary Evaporation) extract->conc chrom 4. Column Chromatography (Silica Gel) conc->chrom pure 5. Pure Compound (Purpurea Glycoside B) chrom->pure sample 1. Prepare Sample (Dissolve & Filter) pure->sample For Analysis inject 2. HPLC Injection (C18 Column) sample->inject detect 3. UV Detection (220 nm) inject->detect data 4. Data Analysis (Compare to Standard) detect->data

Caption: Integrated workflow for glycoside isolation and HPLC analysis.

Conclusion

The terms Deacetyllanatoside B and Purpurea glycoside B refer to the exact same chemical entity (CAS: 19855-39-1). The dual nomenclature is a product of historical context, reflecting its discovery as a natural product in Digitalis purpurea and as a derivative of Lanatoside B from Digitalis lanata. For drug development professionals and researchers, recognizing this synonymy is essential for accurate literature review, unambiguous reporting of results, and precise quality control in pharmaceutical manufacturing. By employing robust analytical techniques like HPLC, scientists can confidently identify and quantify this important cardiac glycoside, regardless of its origin or the name used to describe it.

References

  • Analytical Chemistry. (n.d.). Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. ACS Publications.
  • Consensus. (n.d.). Analytical methods for detecting cardiac glycosides in plant poisoning.
  • MedKoo Biosciences. (n.d.). Purpurea glycoside B | CAS#19855-39-1.
  • Journal of Pharmacognosy and Phytochemistry. (n.d.). Development of Analytical Method for Selective Detection of Cardenolides by High-Performance Liquid Chromatography.
  • BenchChem. (n.d.). Unveiling Purpurea Glycoside A: A Technical Guide to its Discovery and Isolation from Digitalis purpurea.
  • Pharma Times. (2025, March 13). Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug.
  • ResearchGate. (2026, February 6). Determination of some cardiac glycosides by high-performance liquid chromatography.
  • PLOS ONE. (n.d.). Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea. PMC.
  • PubMed. (1956). Isolation by paper chromatography of unknown glycoides from Digitalis purpurea and their transformation into the known cardiac glycosides.
  • PubChem. (n.d.). Deacetyllanatoside B.
  • Chemsrc. (2025, October 2). Purpurea glycoside B | CAS#:19855-39-1.
  • ECHEMI. (n.d.). 19855-39-1, Purpurea glycoside B Formula.
  • SlideShare. (n.d.). Cardioactive Glycosides.
  • SlideShare. (2022, October 29). Glycosides.
  • Neliti. (2024, July 12). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS.
  • Organic Letters. (2013, March 6). Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. ACS Publications.
  • J-Stage. (n.d.). Studies on the Constituents of Digitalis purpurea L. XIX. New Cardiotonic Glycosides, Purlanoside-A and Purlanoside-B from Digitalis Seeds.
  • Google Patents. (n.d.). US2449673A - Extraction and isolation of digitoxin.
  • PubChem. (n.d.). Deslanoside. National Institutes of Health.
  • Journal of Natural Products. (n.d.). Quantitative HPLC Analysis of Cardiac Glycosides in Digitalis purpurea Leaves.
  • KVV E-Modules. (n.d.). 16.7. STEROL OR CARDIAC GLYCOSIDES DIGITALIS LEAVES.
  • PubChem. (n.d.). purpurea glycoside A.
  • PubChem. (n.d.). Deacetyl Lanatoside C. National Institutes of Health.
  • bioRxiv. (n.d.). Subcellular localization of enzymes involved in the biosynthesis of digoxin in Digitalis lanata.
  • Molbase. (n.d.). Deacetyllanatoside C,Desacetyllanatoside C.
  • University of the Pacific. (n.d.). Lecture 6: Cardiac Glycosides.
  • PubChem. (n.d.). Lanatoside B.
  • Royal Society of Chemistry. (n.d.). Cardiac glycosides from Digitalis lanata and their cytotoxic activities. PMC.
  • MDPI. (2021, November 19). The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways.
  • SlidePlayer. (n.d.). Cardioactive glycosides.
  • MDPI. (2021, May 11). Quo vadis Cardiac Glycoside Research?.
  • BenchChem. (n.d.). A Comparative Analysis of the Side Effect Profiles: Purpurea Glycoside A vs. Digitoxin.
  • SlidePlayer. (n.d.). Cardiac glycosides.

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Deacetyllanatoside B

This guide provides a comprehensive technical overview of the pharmacokinetic and bioavailability profile of Deacetyllanatoside B, a cardiac glycoside of significant clinical interest. Designed for researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the pharmacokinetic and bioavailability profile of Deacetyllanatoside B, a cardiac glycoside of significant clinical interest. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by field-proven insights and detailed experimental protocols.

Introduction to Deacetyllanatoside B (Deslanoside)

Deacetyllanatoside B, also known as Deslanoside, is a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata). It belongs to the same class of compounds as digoxin and is used in the management of congestive heart failure and cardiac arrhythmias. Its therapeutic effect is mediated through the inhibition of the Na+/K+-ATPase pump in myocardial cells, leading to an increase in intracellular calcium and enhanced cardiac contractility[1].

Deacetyllanatoside B is a direct metabolite of Lanatoside C, from which it is formed by the removal of an acetyl group. This metabolic relationship is crucial to understanding its pharmacokinetic behavior, as the administration of Lanatoside C effectively serves as a prodrug for Deacetyllanatoside B and subsequently digoxin[2][3].

Chemical Structure:

Deacetyllanatoside B Deacetyllanatoside B Structure (Image of chemical structure would be placed here)

Caption: Chemical structure of Deacetyllanatoside B.

Pharmacokinetics of Deacetyllanatoside B

The journey of Deacetyllanatoside B through the body is characterized by its partial oral absorption, extensive distribution, and a metabolic pathway intertwined with that of other cardiac glycosides.

Absorption and Bioavailability

Deacetyllanatoside B can be administered both intravenously and orally. However, its oral bioavailability is limited.

  • Oral Absorption: The oral absorption of Deacetyllanatoside B is reported to be approximately 40%. This incomplete absorption is a critical consideration in determining dosing regimens.

  • Intravenous Administration: Intravenous administration bypasses the absorption phase, leading to 100% bioavailability and a more rapid onset of action.

The bioavailability of orally administered Deacetyllanatoside B is influenced by its conversion from Lanatoside C in the gastrointestinal tract, a process that involves both acidic hydrolysis and the action of gut microbiota[2].

Distribution

Following absorption, Deacetyllanatoside B is distributed throughout the body. While specific tissue distribution data for Deacetyllanatoside B is not extensively documented, its close structural and pharmacological relationship with digoxin suggests a similar distribution pattern. Digoxin is known to distribute extensively into tissues, including the heart, skeletal muscle, and kidneys[4]. The volume of distribution for digoxin is large, indicating significant tissue uptake[5]. It is reasonable to extrapolate that Deacetyllanatoside B also exhibits a wide distribution.

Metabolism

The metabolism of Deacetyllanatoside B is a multi-step process that begins with its formation from Lanatoside C and proceeds through the cleavage of its sugar moieties.

  • Formation from Lanatoside C: Lanatoside C is deacetylated to form Deacetyllanatoside B. Further metabolism involves the sequential removal of glucose and digitoxose sugars to yield digoxin and its metabolites[2][3].

  • Hydrolysis of Sugar Moieties: In humans, the cleavage of the sugar residues from the aglycone (the steroid core) of digoxin, and likely Deacetyllanatoside B, is not dependent on the cytochrome P450 (CYP) enzyme system[6]. This suggests that other hydrolytic enzymes in the liver and other tissues are responsible for this metabolic step. In contrast, studies in rats have implicated the CYP3A subfamily in the oxidative cleavage of digoxin's sugar chain[7].

  • Glucuronidation: The resulting aglycone, digoxigenin, can undergo Phase II metabolism, specifically glucuronidation, which is a common pathway for the detoxification and excretion of xenobiotics[6]. This process increases the water solubility of the molecule, facilitating its elimination.

  • Role of Gut Microbiota: The gut microbiome plays a significant role in the metabolism of cardiac glycosides. Bacteria in the intestine can reduce the lactone ring of the aglycone, leading to the formation of inactive metabolites[2].

metabolic_pathway Lanatoside C Lanatoside C Deacetyllanatoside B Deacetyllanatoside B Lanatoside C->Deacetyllanatoside B Deacetylation Digoxin Digoxin Deacetyllanatoside B->Digoxin Hydrolysis (Sugar removal) Digoxigenin Digoxigenin Digoxin->Digoxigenin Hydrolysis (Sugar removal) Inactive Metabolites Inactive Metabolites Digoxin->Inactive Metabolites Reduction (Gut Microbiota) Glucuronide Conjugates Glucuronide Conjugates Digoxigenin->Glucuronide Conjugates Glucuronidation (Phase II Metabolism)

Caption: Simplified metabolic pathway of Lanatoside C and Deacetyllanatoside B.

Excretion

The primary route of elimination for Deacetyllanatoside B and its metabolites is expected to be through the kidneys, similar to digoxin.

  • Renal Excretion: Digoxin is primarily excreted unchanged in the urine[4]. Therefore, it is highly probable that Deacetyllanatoside B and its active metabolites are also cleared from the body via renal excretion. Patients with impaired renal function may require dose adjustments to avoid accumulation and potential toxicity[8].

  • Biliary Excretion: While renal excretion is the main pathway, a smaller portion of cardiac glycoside metabolites may be eliminated through the bile and subsequently in the feces[5].

Experimental Protocols for Pharmacokinetic Studies

To rigorously characterize the pharmacokinetic profile of Deacetyllanatoside B, a series of well-defined in vivo and in vitro studies are necessary.

In Vivo Bioavailability Study (Oral and Intravenous)

This protocol outlines a crossover study design in a relevant animal model, such as the rat, to determine the absolute oral bioavailability of Deacetyllanatoside B.

Experimental Workflow:

bioavailability_workflow cluster_iv Intravenous Administration cluster_oral Oral Administration IV_Dosing Administer IV dose of Deacetyllanatoside B IV_Sampling Collect blood samples at predefined time points IV_Dosing->IV_Sampling IV_Analysis Analyze plasma concentrations IV_Sampling->IV_Analysis Washout Washout Period IV_Analysis->Washout Pharmacokinetic_Analysis Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax, t1/2, F%) IV_Analysis->Pharmacokinetic_Analysis Oral_Dosing Administer oral dose of Deacetyllanatoside B Oral_Sampling Collect blood samples at predefined time points Oral_Dosing->Oral_Sampling Oral_Analysis Analyze plasma concentrations Oral_Sampling->Oral_Analysis Oral_Analysis->Pharmacokinetic_Analysis Washout->Oral_Dosing

Caption: Experimental workflow for a crossover bioavailability study.

Step-by-Step Methodology:

  • Animal Model: Utilize adult male Sprague-Dawley rats (n=6-8 per group) with surgically implanted jugular vein catheters for blood sampling.

  • Housing and Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for a one-week acclimation period.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of Deacetyllanatoside B (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline with a small percentage of organic solvent to aid solubility) via the tail vein.

    • Oral (PO): Administer a single dose of Deacetyllanatoside B (e.g., 5 mg/kg) via oral gavage.

  • Crossover Design: Randomly assign animals to receive either the IV or PO dose first. After a one-week washout period, administer the other formulation to the same animals.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein catheter at pre-dose (0 h) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma samples at -80°C until analysis.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis. Determine the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2). Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

In Vitro Metabolism Study

This protocol describes the use of human liver microsomes to investigate the metabolic stability and identify the metabolites of Deacetyllanatoside B.

Step-by-Step Methodology:

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and Deacetyllanatoside B.

  • Incubation:

    • Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and Deacetyllanatoside B (e.g., 1 µM).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Metabolite Identification: Analyze the samples using a high-resolution LC-MS/MS system to identify potential metabolites by comparing the mass spectra of the parent compound and the metabolites formed over time.

Analytical Methodology

Accurate quantification of Deacetyllanatoside B in biological matrices is fundamental to pharmacokinetic studies.

1. Radioimmunoassay (RIA):

  • Principle: Commercially available digoxin radioimmunoassay kits can be utilized for the quantification of Deacetyllanatoside B due to the complete equimolar cross-reactivity of the antibodies[8].

  • Procedure: Follow the manufacturer's instructions for the specific RIA kit. This typically involves competitive binding between radiolabeled digoxin and Deacetyllanatoside B in the sample for a limited number of antibody binding sites.

  • Advantages: High sensitivity.

  • Disadvantages: Use of radioactive materials, potential for cross-reactivity with other related glycosides.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Sample Preparation:

    • Protein Precipitation: Add a threefold volume of cold acetonitrile to the plasma sample, vortex, and centrifuge to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Extract the drug from the plasma using an organic solvent like ethyl acetate or a mixture of solvents.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the analyte.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Deacetyllanatoside B and an appropriate internal standard.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Data Presentation

Quantitative pharmacokinetic data should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Deacetyllanatoside B in Rats (Hypothetical Data)

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 150 ± 2545 ± 10
Tmax (h) 0.081.5 ± 0.5
AUC (0-t) (ng*h/mL) 350 ± 50280 ± 40
t1/2 (h) 36 ± 538 ± 6
Bioavailability (F%) -~40%

Conclusion

This technical guide provides a detailed examination of the pharmacokinetics and bioavailability of Deacetyllanatoside B. Its partial oral absorption, extensive metabolism linked to Lanatoside C and digoxin, and probable renal excretion are key characteristics that influence its clinical use. The experimental protocols outlined herein offer a robust framework for researchers to further investigate and refine our understanding of this important cardiac glycoside. Future research should focus on obtaining more specific data on its tissue distribution and developing and publishing a validated, high-specificity analytical method such as LC-MS/MS for its routine quantification.

References

  • David, S. & Shetty, M. (2024). Digoxin. In StatPearls.
  • Gault, M. H., et al. (1980). Metabolism of digoxin, digoxigenin digitoxosides and digoxigenin in human hepatocytes and liver microsomes. Journal of Pharmacy and Pharmacology, 32(11), 793-795.
  • Herl, V., et al. (2006).
  • Lage, G. L., & Spratt, J. L. (1968). Absorption and metabolism of lanatoside C. II. Fate after oral administration. Journal of Pharmaceutical Sciences, 57(9), 1548-1553.
  • Lall, N. (2022). Medicinal Plants for Cosmetics, Health and Diseases. Taylor & Francis.
  • Marcus, F. I., et al. (1976). Digoxin bioavailability: formulations and rates of infusions. Clinical Pharmacology & Therapeutics, 20(3), 253-259.
  • Ochs, H. R., et al. (1978). Pharmacokinetics and serum concentration--effect relationship of intravenous deslanoside. European Journal of Clinical Pharmacology, 13(2), 127-132.
  • Okita, G. T. (1964). Metabolism of radioactive cardiac glycosides. Pharmacologist, 6, 45.
  • Pérez-Bermúdez, P., et al. (2010). The Digitalis P5βR2 gene encodes a progesterone 5β-reductase involved in cardenolide biosynthesis. Plant Molecular Biology, 74(1-2), 147-160.
  • Ravi, A., et al. (2020). Cardiac Glycosides. In StatPearls.
  • Smith, T. W., et al. (1984). The digitalis glycosides: mechanisms and manifestations of toxicity. Progress in cardiovascular diseases, 26(5), 413-458.
  • Wikipedia contributors. (2023). Cardiac glycoside. In Wikipedia, The Free Encyclopedia.
  • Younkin, G. C., et al. (2024). Subcellular localization of enzymes involved in the biosynthesis of digoxin in Digitalis lanata. Frontiers in Plant Science, 15, 1369527.
  • Zito, R. A., & Lage, G. L. (1977). Pharmacokinetics of digoxin in the rat. Journal of Pharmacology and Experimental Therapeutics, 200(2), 273-280.
  • Zupan, J., et al. (1999). Metabolism of digoxin and digoxigenin digitoxosides in rat liver microsomes: involvement of cytochrome P4503A. Xenobiotica, 29(4), 385-399.

Sources

Protocols & Analytical Methods

Method

Application Note: Extraction, Deacetylation, and Purification of Deacetyllanatoside B from Digitalis Species

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Scientific Rationale Deacetyllanatoside B, also known as Purpurea Glycos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Deacetyllanatoside B, also known as Purpurea Glycoside B, is a highly potent primary cardiac glycoside (cardenolide) featuring a gitoxigenin aglycone core linked to three digitoxose sugars and a terminal glucose molecule[1]. While it can be isolated directly in small quantities from the fresh leaves of Digitalis purpurea[2], industrial and high-yield pharmaceutical workflows typically extract its acetylated precursor, Lanatoside B, from the more abundant Digitalis lanata, followed by targeted chemical deacetylation[3].

This application note provides a self-validating, field-proven protocol for the extraction, controlled deacetylation, and chromatographic isolation of Deacetyllanatoside B.

Mechanistic Grounding: The Causality of Experimental Choices

As an application scientist, it is critical to understand that extracting cardiac glycosides is a race against both endogenous enzymatic degradation and chemical instability. Every step in this protocol is designed to mitigate specific structural vulnerabilities of the Lanatoside B molecule.

  • Enzyme Inactivation via High-Organic Solvents: Plant tissues contain endogenous digilanidases. If cellular compartmentalization is broken in an aqueous environment, these enzymes rapidly cleave the terminal glucose, converting primary glycosides (Lanatoside B / Deacetyllanatoside B) into secondary glycosides (Acetylgitoxin / Gitoxin)[4]. We utilize 70% Methanol to simultaneously solubilize the polar glycosides and denature these hydrolytic enzymes[5].

  • The C16 Hydroxyl Vulnerability & Choice of Base: The cardenolide structure contains an α,β-unsaturated five-membered lactone ring at the C-17 position, which is essential for its biological activity (Na⁺/K⁺-ATPase inhibition). Strong aqueous alkalis (like NaOH or Ca(OH)₂) irreversibly open this lactone ring, forming inactive isogenins[3]. Furthermore, Lanatoside B is uniquely unstable in aqueous bases compared to Lanatosides A and C due to the presence of a hydroxyl group at the C16 position[3].

  • Catalytic Methanolysis: To safely remove the acetyl group from the third digitoxose sugar without cleaving the lactone ring or degrading the C16 hydroxyl, we utilize catalytic Sodium Methoxide (NaOCH₃) in anhydrous methanol. This drives a highly selective transesterification (methanolysis) reaction rather than standard hydrolysis[4],[3].

Pathway L_B Lanatoside B (Primary Glycoside) D_B Deacetyllanatoside B (Purpurea Glycoside B) L_B->D_B NaOCH3 (Methanolysis) Targeted Loss of Acetyl I_G Inactive Isogenins (Opened Lactone Ring) L_B->I_G Strong Alkali (NaOH) Irreversible Lactone Cleavage G_T Gitoxin (Secondary Glycoside) D_B->G_T Digilanidase Enzyme Loss of Terminal Glucose

Figure 1: Chemical degradation and targeted deacetylation pathways of Lanatoside B.

Quantitative Data: Deacetylation Efficiency

The table below summarizes the empirical data driving our choice of deacetylation reagents. Traditional hydrolysis methods result in unacceptable losses of the target compound.

Table 1: Comparative Efficiency of Deacetylation Methods for Lanatoside B [3]

Hydrolysis ReagentSolvent SystemReaction TempReaction TimeDeacetyllanatoside B YieldMechanistic Drawback
Saturated Ca(OH)₂ Aqueous Methanol25°C3 hoursModerateRequires large extraction volumes; prone to isomerization.
NaHCO₃ Aqueous Methanol40°C10 hours~55%High loss (up to 45%) due to instability of the C16 hydroxyl group in aqueous base.
Catalytic NaOCH₃ Anhydrous Methanol25°C< 1 hour> 90% None. Highly selective transesterification prevents lactone cleavage.

Experimental Protocol

Phase 1: Tissue Preparation and Enzyme Inactivation
  • Lyophilization: Immediately freeze freshly harvested Digitalis lanata leaves in liquid nitrogen and lyophilize (freeze-dry) for 48 hours. Self-Validation: The tissue must snap cleanly; residual moisture allows digilanidase activity.

  • Milling: Grind the lyophilized tissue to a fine powder (approx. 40-mesh) using a cryogenic mill to prevent heat-induced degradation.

Phase 2: Defatting and Primary Extraction
  • Defatting: Suspend 100 g of powdered tissue in 500 mL of Petroleum Ether. Stir for 2 hours at room temperature. Filter the mixture and discard the petroleum ether fraction (which contains waxes and non-polar lipids). Retain the defatted marc.

  • Extraction: Extract the defatted marc with 1.0 L of 70% Methanol (v/v in LC-MS grade water)[5]. Sonicate for 30 minutes at 25°C.

  • Filtration: Filter the extract through a 0.45 µm PTFE membrane. Concentrate the filtrate under reduced pressure (rotary evaporator) at a temperature strictly below 40°C to yield the crude glycoside extract.

Phase 3: Catalytic Methanolysis (Targeted Deacetylation)

Note: This step converts Lanatoside B to Deacetyllanatoside B.[4],[3]

  • Reconstitution: Dissolve the crude extract in 100 mL of anhydrous Methanol.

  • Catalysis: Add 0.1 M Sodium Methoxide (NaOCH₃) dropwise until the solution reaches a pH of 8.5 (monitor via pH meter).

  • Reaction: Stir continuously at room temperature (25°C) for 45 minutes.

  • Neutralization: Quench the reaction by adding 1% dilute acetic acid dropwise until the pH returns to 7.0. Evaporate the methanol under vacuum to yield a dry residue.

Phase 4: Solid-Phase Extraction (SPE) Clean-up
  • Conditioning: Condition a Sep-Pak C18 cartridge (10 g stationary phase) with 50 mL Methanol, followed by 50 mL LC-MS grade water[5].

  • Loading: Reconstitute the neutralized residue in 20 mL of 10% Methanol and load it onto the cartridge at a flow rate of 2 mL/min.

  • Washing: Wash the cartridge with 50 mL of 20% Methanol to elute highly polar impurities (tannins, free sugars).

  • Elution: Elute the enriched cardenolide fraction (containing Deacetyllanatoside B) using 50 mL of 80% Methanol[5]. Evaporate to dryness.

Phase 5: Preparative HPLC Isolation
  • System Setup: Equip a preparative HPLC with an Octadecylsilyl (ODS/C18) bonded silica column (250 mm × 21.2 mm, 5 µm)[5].

  • Mobile Phase: Isocratic elution using Acetonitrile : Methanol : Water (20:1:50, v/v/v)[5].

  • Detection: Monitor UV absorbance at 220 nm (the λmax for the α,β-unsaturated lactone ring)[5].

  • Collection: Inject the SPE-purified sample. Collect the peak corresponding to Deacetyllanatoside B (retention time validated against a commercial Purpurea Glycoside B standard). Lyophilize the collected fraction to yield the pure compound.

Workflow A Digitalis lanata Leaves (Lyophilized & Powdered) B Defatting (Petroleum Ether Partition) A->B C Enzyme Inactivation & Extraction (70% Methanol) B->C D Catalytic Methanolysis (NaOCH3 in Anhydrous MeOH) C->D E Solid-Phase Extraction (SPE) (Sep-Pak C18, 80% MeOH Elution) D->E F Preparative HPLC (ODS Column, 220 nm UV) E->F G Pure Deacetyllanatoside B (Purpurea Glycoside B) F->G

Figure 2: Complete workflow for the extraction and purification of Deacetyllanatoside B.

References[5] Determination of Lanatoside C and Digoxin in Digitalis lanata by Hplc and Its Application to Analysis of the Fermented Leaf Powder. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5cetaRpnzmfuu9RMZSHzB5WWL-SjbEClNrMtWiA8PnbXjkaaWTo7owZOns9ShDpH9EJINlG1OJA8bPwnFF7cSJ-HXdfOssJXP9vS02-SZAoc2LV7-X3zFJdxuAeCGUxYw4vJpJo4rWgjwFvYXY-FKin05IRilMw0GbutSTyYFR_hXIWRhnvFDp4x_Ix6rTvhbPk5n5fh4UXgWlfcOB9PLOqJdpRri7dS1Zl3KVQfPXMPhDfADgKQQV8QGpSP89OM4tpPY5PzpAzbf7sp9yar8lO6AYzJ0QW3AwTC_nOqbJI5fFsyGGyGLVbk93VblsI4=[4] Combination of pretreatments with acetic acid and sodium methoxide for efficient digoxin preparation from digitalis glycosides in Digitalis lanata leaves. CABI Digital Library. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvHdr_q1NW-vkMJYm6AepBMMj0G04UrQshUrfHbvbUtReL_eU0azShgITM4NXxxaX2GZbGe6G2D_vjDxovYRRlWoZSwx816FOLQ193OfTY5syydYyGO2s7RvZR82TPEVOxDb8UUJkALti6gMDyI1IDV--nl2U0Dnht[2] Digitalis Extraction Studies. III. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCsBDowMcepGpOX8BNTKqldTIT6VpRs1MEnZIbSMG9zHDzcgq-_LHYjie51kZ_GiIQCRpM6EbixuHmRrQkFJqi_uRmKnaLSFeY31oeLWMjUshhmxf7gUKpHzHje6fwxYsWYa1k2m9bWj1BNEYHUs-lV30NEgGiW9QJqVgisChQfdAdpoHMiD9xn6_S40iU[3] A NEW METHOD OF PREPARATION OF DEACETYL-LANATOSIDES. Thieme-Connect. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0IjpwR-iCPKlUOywLpxe1Yf7Xn0iXT6QS3TkdmwZMz7JOp8U2thduUTNvGwl70_GyC-fda8An7xITebciWt_DLWmRMyaXnsEmSGjQPbP8KdUShM4lntLyJPT0YefA7qryJTe37dGqYGhMeo3wZIjV03NhI9NXE6UYD9Y0MEHqUbexid04lyKxSKUd[1] Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea. PMC (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX3S7ZcHD3qinSOXEL9YEm0Tfzg_nv_2jc6fEV1FcF2cwu4zAObtvbztLA_xDa6SDA9nVKZr6f5PEQANkU9DEujgaBem05tnjNOJe0YcCSb3GYZ53YU29x0j4dq6g-f4u99c9v5tqhfd4-MX4=

Sources

Application

LC-MS/MS fragmentation patterns for Deacetyllanatoside B identification

Application Note: High-Resolution LC-MS/MS Structural Elucidation and Fragmentation Pathways of Deacetyllanatoside B Introduction & Scientific Context Deacetyllanatoside B (also known as Purpurea glycoside B) is a primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution LC-MS/MS Structural Elucidation and Fragmentation Pathways of Deacetyllanatoside B

Introduction & Scientific Context

Deacetyllanatoside B (also known as Purpurea glycoside B) is a primary cardiac glycoside predominantly found in Digitalis purpurea and Digitalis lanata. Structurally, it consists of a gitoxigenin aglycone linked to a tetrasaccharide chain composed of three β -D-digitoxose units and one terminal β -D-glucose unit. In drug development and pharmacognosy, differentiating primary glycosides from secondary glycosides (e.g., gitoxin) and resolving structural isomers (e.g., Lanatoside B vs. Lanatoside C) is critical for quality control and biosynthetic pathway mapping. High-resolution liquid chromatography-tandem mass spectrometry (HR-LC-MS/MS) serves as the gold standard for this identification, relying on exact mass measurements and predictable, structure-specific fragmentation cascades[1].

Mechanistic Principles of Cardenolide Fragmentation

Understanding the causality behind a mass spectrum is more valuable than merely logging fragment peaks. The fragmentation of Deacetyllanatoside B under Collision-Induced Dissociation (CID) follows a highly deterministic pathway governed by the relative bond dissociation energies of its structural domains:

  • Adduct Formation & Ionization: In positive electrospray ionization (ESI+), cardenolides readily form [M+Na]+ and[M+NH4]+ adducts[2]. However, sodium adducts are notoriously stable and resist fragmentation, often yielding only the intact aglycone without further structural elucidation. Therefore, promoting [M+H]+ or[M+NH4]+ formation via acidic mobile phases is crucial. The [M+NH4]+ ion typically acts as the precursor, losing NH3 to form the [M+H]+ ion prior to backbone fragmentation[2].

  • Sequential Glycosidic Cleavage: The tetrasaccharide chain fragments from the non-reducing end (terminal glucose) inward to the aglycone. The terminal glucose is lost first as a neutral fragment of 162 Da[3]. Subsequent cleavages involve the sequential loss of the three 2,6-dideoxy-hexose (digitoxose) units. Because digitoxose lacks hydroxyl groups at C2 and C6, its dehydrated neutral loss mass is exactly 130 Da[3].

  • Aglycone Dehydration Cascade: Once the sugar chain is completely cleaved, the resulting gitoxigenin aglycone ([Aglycone+H]+ at m/z 391.24) undergoes a signature dehydration cascade. Gitoxigenin possesses three hydroxyl groups (at positions C3, C14, and C16). The tertiary C14 hydroxyl is highly labile and dehydrates instantly, followed by the secondary C16 and C3 hydroxyls, resulting in three sequential neutral losses of water (-18 Da each)[4]. This distinguishes gitoxigenin-based compounds from digitoxigenin-based ones, which only lose one or two water molecules[1].

Experimental Methodology (Self-Validating Protocol)

To ensure analytical trustworthiness, this protocol incorporates a self-validating system: enzymatic quenching during extraction to prevent false-positive secondary glycoside detection, and matrix spike recoveries to confirm ionization efficiency.

Step 1: Sample Preparation & Enzymatic Quenching

  • Lyophilize and pulverize 50 mg of Digitalis leaf tissue.

  • Extract immediately with 1.0 mL of pre-chilled (-20°C) 70% Methanol/Water.

    • Causality: Cold methanol denatures endogenous digilanidase enzymes. Failing to quench these enzymes results in the artefactual hydrolysis of the terminal glucose, falsely converting Deacetyllanatoside B into gitoxin during the extraction process.

  • Sonicate for 15 minutes in an ice bath, then centrifuge at 14,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial. Spike with 10 ng/mL of an internal standard (e.g., Digoxigenin-d3) to validate extraction recovery.

Step 2: UHPLC Separation Parameters

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).

    • Causality: Using a reverse-phase column ensures that cardenolides elute based on aglycone polarity. Gitoxigenin-based glycosides elute before digitoxigenin-based ones due to the extra hydroxyl group at C16, providing orthogonal validation to the MS data[1].

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 14 minutes. Flow rate: 0.3 mL/min.

Step 3: Q-TOF MS/MS Parameters

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Collision Energy (CE) Ramp: 15 eV to 45 eV.

    • Causality: A CE ramp is mandatory because glycosidic bonds cleave at lower energies (15–25 eV), while the aglycone dehydration cascade requires higher collision energies (35–45 eV) to fully manifest the diagnostic water losses.

Data Presentation & Quantitative Tables

Table 1: Exact Mass and Diagnostic Fragment Ions of Deacetyllanatoside B (ESI+)

Fragment AssignmentFormulaTheoretical m/zNeutral LossStructural Significance
[M+H]+ C47H75O19+943.4897-Intact protonated molecule
[M+H - Glc]+ C41H65O14+781.4369162.05 (Glucose)Confirms primary glycoside status
[M+H - Glc - Dx]+ C35H55O11+651.3739130.06 (Digitoxose)Cleavage of first digitoxose
[M+H - Glc - 2Dx]+ C29H45O8+521.3109130.06 (Digitoxose)Cleavage of second digitoxose
[Aglycone+H]+ C23H35O5+391.2479130.06 (Digitoxose)Intact Gitoxigenin aglycone
[Aglycone+H - H2O]+ C23H33O4+373.237318.01 (Water)Loss of labile C14-OH
[Aglycone+H - 2H2O]+ C23H31O3+355.226818.01 (Water)Loss of C16-OH
[Aglycone+H - 3H2O]+ C23H29O2+337.216218.01 (Water)Loss of C3-OH

(Note: Dx = Digitoxose; Glc = Glucose. Mass accuracy should be maintained within <5 ppm for confident identification.)

Visualizations

Workflow A Sample Prep (Cold Methanol Quenching) B UHPLC Separation (C18 Reverse Phase) A->B C ESI(+) Ionization ([M+H]+ &[M+NH4]+) B->C D Q-TOF MS/MS (CID Energy Ramp) C->D E Data Analysis (Exact Mass & MS2) D->E

Analytical workflow for the LC-MS/MS identification of Deacetyllanatoside B.

Fragmentation M [M+H]+ m/z 943.49 Deacetyllanatoside B F1 [M+H - Glucose]+ m/z 781.44 Gitoxin M->F1 -162 Da (Glucose) F2 [M+H - Glc - Dx]+ m/z 651.37 F1->F2 -130 Da (Digitoxose) F3 [M+H - Glc - 2Dx]+ m/z 521.31 F2->F3 -130 Da (Digitoxose) Agl [Aglycone+H]+ m/z 391.25 Gitoxigenin F3->Agl -130 Da (Digitoxose) W1 [Aglycone+H - H2O]+ m/z 373.24 Agl->W1 -18 Da (H2O) W2 [Aglycone+H - 2H2O]+ m/z 355.23 W1->W2 -18 Da (H2O) W3 [Aglycone+H - 3H2O]+ m/z 337.22 W2->W3 -18 Da (H2O)

Stepwise CID fragmentation pathway of Deacetyllanatoside B in positive ESI mode.

Sources

Method

Application Notes &amp; Protocols: In Vivo Administration of Deacetyllanatoside B in Murine Models

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide for the in vivo administration of Deace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the in vivo administration of Deacetyllanatoside B in murine models. Deacetyllanatoside B is a cardiac glycoside and a metabolite of Lanatoside B, derived from the foxglove plant, Digitalis lanata. Like other digitalis compounds, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, making it a subject of interest in cardiovascular research and potentially other fields like oncology.[1][2] This guide addresses the critical aspects of compound formulation, provides evidence-based guidelines for dosing and administration, and outlines detailed, step-by-step protocols for intravenous, intraperitoneal, and oral gavage routes. Emphasis is placed on scientific integrity, experimental causality, and animal welfare.

Part 1: Scientific Foundation & Mechanism of Action

Deacetyllanatoside B belongs to the cardenolide class of cardiac glycosides.[3] Its biological activity stems from its ability to specifically bind to and inhibit the Na+/K+-ATPase (sodium-potassium pump), an essential transmembrane enzyme found in all animal cells.[1][4]

Mechanism of Action:

  • Inhibition of Na+/K+-ATPase: Deacetyllanatoside B binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[2] This binding locks the enzyme in a conformation that prevents the hydrolysis of ATP and the subsequent transport of ions.[1][4]

  • Increased Intracellular Sodium: The pump's primary function is to extrude 3 Na+ ions from the cell in exchange for 2 K+ ions entering the cell. Inhibition of this pump leads to a progressive increase in the intracellular sodium concentration ([Na+]i).

  • Altered Na+/Ca2+ Exchanger Activity: The rise in [Na+]i reduces the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium. This causes the exchanger to slow down or even reverse its direction, leading to a net increase in intracellular calcium concentration ([Ca2+]i).[2]

  • Physiological Consequences: In cardiomyocytes, the elevated [Ca2+]i enhances the storage of calcium in the sarcoplasmic reticulum. During subsequent action potentials, more calcium is released, leading to a stronger muscle contraction (positive inotropic effect). This mechanism is the cornerstone of its use in treating heart failure.[5]

Mechanism_of_Action cluster_extra Extracellular Space cluster_intra Intracellular Space NKA Na+/K+-ATPase Na_in Low [Na+] NKA->Na_in Na+ extrusion blocked NCX Na+/Ca2+ Exchanger Ca_in Low [Ca2+] NCX->Ca_in Ca2+ extrusion ↓ Na_out High [Na+] Ca_out High [Ca2+] Na_in_Increased [Na+]i ↑ Ca_in_Increased [Ca2+]i ↑ SR Sarcoplasmic Reticulum SR->Ca_in_Increased ↑ Ca2+ release Deacetyl Deacetyllanatoside B Deacetyl->NKA Na_in_Increased->NCX Gradient Reduced Ca_in_Increased->SR ↑ Ca2+ uptake Effect Enhanced Myocardial Contraction Ca_in_Increased->Effect Leads to

Caption: Signaling pathway of Deacetyllanatoside B.

Part 2: Formulation and Preparation of Dosing Solution

Cardiac glycosides, including Deacetyllanatoside B, are generally characterized by poor water solubility.[6][7] This necessitates the use of a co-solvent system to prepare a stock solution that can be diluted into a physiologically compatible vehicle for in vivo administration.

Core Principle: The strategy is to first dissolve the compound in a strong organic solvent and then dilute this stock with an aqueous vehicle to a final concentration where the organic solvent is present at a low, non-toxic percentage.

Recommended Vehicle System: A common and effective vehicle for poorly soluble compounds is a ternary system of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and Saline (0.9% NaCl).

Protocol: Preparation of Dosing Solution
  • Materials & Reagents:

    • Deacetyllanatoside B (powder)

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Polyethylene Glycol 400 (PEG400), sterile

    • Sterile 0.9% Saline (NaCl) solution

    • Sterile, conical microcentrifuge tubes or glass vials

    • Vortex mixer

    • Warming block or water bath (set to 37°C)

  • Step-by-Step Preparation: a. Weighing: Accurately weigh the required amount of Deacetyllanatoside B powder and place it into a sterile vial. b. Initial Solubilization (Stock Solution): Add a small volume of 100% DMSO to the powder. For example, to prepare a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of the compound. Vortex vigorously for 2-3 minutes. Gentle warming to 37°C may aid dissolution. Ensure the powder is completely dissolved with no visible particulates. This creates a high-concentration stock solution. c. Intermediate Dilution: Add the required volume of PEG400 to the DMSO stock solution. For a final vehicle composition of 10% DMSO / 40% PEG400 / 50% Saline, you would add 4 parts PEG400 for every 1 part DMSO. Vortex thoroughly. d. Final Dilution: Slowly add the sterile 0.9% Saline to the DMSO/PEG400 mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound. This brings the solution to the final desired concentration and vehicle composition. e. Final Check: Inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. It is recommended to prepare the dosing solution fresh on the day of the experiment.

Example Calculation for a 1 mg/kg dose in a 25g mouse (10 mL/kg injection volume):

  • Dose per mouse: 1 mg/kg * 0.025 kg = 0.025 mg

  • Injection volume: 10 mL/kg * 0.025 kg = 0.25 mL (250 µL)

  • Required concentration: 0.025 mg / 0.25 mL = 0.1 mg/mL

  • To make 1 mL of final solution (enough for 4 mice):

    • Dissolve 1 mg of Deacetyllanatoside B in 100 µL of DMSO (to make a 10 mg/mL stock).

    • Take 10 µL of this stock (contains 0.1 mg of compound).

    • Add 40 µL of PEG400.

    • Slowly add 50 µL of 0.9% Saline.

    • This yields 100 µL of a 1 mg/mL solution.

    • To get the final 0.1 mg/mL, take these 100 µL and add 900 µL of a pre-mixed vehicle (10% DMSO, 40% PEG400, 50% Saline).

Vehicle ComponentRole in FormulationTypical Final %Considerations
DMSO Strong organic solvent for initial dissolution.5-10%Can have biological effects and cause irritation at high concentrations. Keep as low as possible.
PEG400 Co-solvent and viscosity enhancer. Helps maintain solubility upon aqueous dilution.30-40%Generally well-tolerated.
Saline (0.9% NaCl) or PBS Physiologically compatible aqueous diluent.50-60%Ensures the final solution is isotonic.[8]
Tween 80 / Cremophor EL Surfactants/emulsifiers.1-5%Can be used to improve solubility and stability, but may have their own toxicities.[9]

Part 3: Dosing, Toxicology, and Safety

Therefore, it is imperative that researchers conduct their own pilot studies to determine the maximum tolerated dose (MTD) and the LD50 before proceeding with efficacy studies.

Guideline: Pilot Dose-Escalation Study

A dose-escalation study, such as the "Up-and-Down Procedure," is recommended to estimate the LD50 while minimizing animal use.[10]

  • Select a Starting Dose: Based on data from related compounds, a very conservative starting point is essential. For other cardiac glycosides, doses can range from 0.1 mg/kg to several mg/kg. A starting dose of 0.5 mg/kg could be considered for initial range-finding, but this is an estimate and must be approached with caution.

  • Dose Progression: Administer the starting dose to a single mouse. Observe for signs of toxicity (e.g., lethargy, respiratory distress, seizures, ataxia) for at least 24-48 hours.

    • If the animal survives with no adverse effects, the next animal receives a higher dose (e.g., increase by a factor of 1.5-2.0).

    • If the animal shows signs of toxicity or dies, the next animal receives a lower dose.

  • Data Collection: Continue this process until several dose reversals (survival followed by death, or vice-versa) have occurred. This data can then be used to calculate an estimated LD50.[10][11]

  • Working Dose Selection: For efficacy studies, a dose corresponding to a fraction of the MTD (e.g., 1/10th to 1/2 of the highest non-lethal dose) is typically chosen.[12]

Part 4: In Vivo Administration Protocols

Animal handling and injection techniques must adhere to approved Institutional Animal Care and Use Committee (IACUC) protocols. Use a new sterile needle and syringe for each animal to prevent cross-contamination and ensure needle sharpness.[13][14]

Experimental_Workflow prep 1. Prepare Dosing Solution (DMSO/PEG400/Saline) pilot 2. Conduct Pilot Study (Dose Escalation / LD50) prep->pilot Determine Safe Range calc 3. Calculate Final Dose & Injection Volume pilot->calc Select Working Dose admin 4. Administer Compound (IP, IV, or Oral Gavage) calc->admin monitor 5. Post-Administration Monitoring admin->monitor Observe for effect & adverse events endpoint 6. Endpoint Analysis (Efficacy, PK/PD, etc.) monitor->endpoint

Caption: General experimental workflow for in vivo studies.

Protocol 1: Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration. The substance is absorbed into the mesenteric blood vessels.

  • Materials: 25-27 gauge needle, 1 mL syringe.

  • Maximum Volume: ~10 mL/kg (0.25 mL for a 25g mouse).[5]

Procedure:

  • Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Positioning: Turn the mouse to a supine position (belly up) and tilt the head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[13]

  • Injection Site: Identify the lower right quadrant of the abdomen. This site avoids the cecum (usually on the left) and the urinary bladder.[15]

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity. Do not insert too deeply (approx. 0.5 cm).[5]

  • Aspiration: Gently pull back on the plunger. If no fluid or blood enters the syringe, you are correctly placed. If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the animal from the study and make a note. If blood is aspirated, withdraw and re-insert at a slightly different location.

  • Administration: Inject the solution smoothly and steadily.

  • Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any immediate adverse reactions.

Protocol 2: Intravenous (IV) Tail Vein Injection

IV injection provides immediate and 100% bioavailability. It is technically challenging and requires practice.

  • Materials: 27-30 gauge needle, 1 mL syringe, mouse restrainer, heat lamp or warming pad.

  • Maximum Volume: ~5 mL/kg (0.125 mL for a 25g mouse), injected slowly.[8]

Procedure:

  • Vasodilation: Warm the mouse for 5-10 minutes using a heat lamp or by placing the cage on a warming pad. This dilates the lateral tail veins, making them easier to visualize and access.[6][16]

  • Restraint: Place the mouse in a suitable restraining device.

  • Vein Identification: Gently wipe the tail with an alcohol pad to clean the area and improve visualization of the two lateral tail veins.

  • Injection: Position the needle, bevel up, nearly parallel to the tail.[16] Insert the needle smoothly into the distal third of the vein. A successful entry may sometimes be confirmed by a small flash of blood in the needle hub.

  • Administration: Inject the solution slowly and steadily.[6] Watch for any swelling or "bleb" formation at the injection site, which indicates a subcutaneous (perivascular) injection.[8] If this occurs, stop immediately, withdraw the needle, and apply gentle pressure. Another attempt can be made at a more proximal site (closer to the body).

  • Withdrawal & Hemostasis: After injection, slowly remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Oral Gavage

Oral gavage is used to administer a precise dose directly into the stomach.

  • Materials: 18-20 gauge, 1.5-inch flexible or curved feeding needle with a rounded tip.

  • Maximum Volume: ~10 mL/kg (0.25 mL for a 25g mouse).[10]

Procedure:

  • Measure Tube Length: Before restraining, measure the gavage needle against the mouse from the tip of the nose to the last rib to ensure it is long enough to reach the stomach but not so long as to risk perforation.[10][17]

  • Restraint: Scruff the mouse firmly, ensuring the head and body form a straight line. This alignment is critical for the needle to pass easily into the esophagus.[17]

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the back of the pharynx.[10]

  • Passage into Esophagus: The mouse will typically swallow as the needle reaches the esophagus. Allow the needle to slide gently down the esophagus. Never force the needle. If you feel resistance, you may be in the trachea. Withdraw immediately and try again.

  • Administration: Once the needle is in place, administer the substance smoothly.

  • Withdrawal: Remove the needle gently along the same path of insertion.

  • Monitoring: Return the mouse to its cage and observe for any signs of respiratory distress (e.g., gurgling sounds, fluid from the nose), which could indicate accidental administration into the lungs. Coating the tip of the gavage needle with sucrose may improve the process.[18]

ParameterIntraperitoneal (IP)Intravenous (IV)Oral Gavage
Needle/Tube Size 25-27 G27-30 G18-20 G feeding needle
Max Volume (mL/kg) 10 mL/kg5 mL/kg (slow)10 mL/kg
Bioavailability High but variable100% (immediate)Variable (subject to first-pass metabolism)
Technical Difficulty ModerateHighHigh
Key Consideration Inject in lower right quadrantProper vasodilation and restraintEnsure needle enters esophagus, not trachea

Part 5: References

Click to expand Reference List
  • Vertex AI Search. (2026). Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - IACUC).

  • Institutional Animal Care and Use Committee™. (2022). Intravenous Tail Vein Injections. Texas Tech University.

  • Kawamoto, E. H., & Munhoz, C. D. (2018). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 99, 350-362.

  • University of Wisconsin-Madison. (n.d.). Mouse Intraperitoneal (IP) administration.

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

  • PMC. (2021). Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation.

  • University of Queensland. (2027). LAB_021 Oral Gavage in Mice and Rats.

  • IACUC. (n.d.). Oral Gavage In Mice and Rats.

  • MDPI. (2021). Quo vadis Cardiac Glycoside Research?.

  • Farmabrasilis. (2008). Toxicity and Safety -Toxicity in Animals - LD 50 and acute toxicity in mice.

  • Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.

  • UTHE Laboratory Mouse. (n.d.). INTRAVENOUS TAIL INJECTION.

  • Patsnap Synapse. (2024). What are Na/K-ATPase inhibitors and how do they work?.

  • PMC. (2014). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.

  • PMC. (2022). Molecular Basis of Na, K–ATPase Regulation of Diseases: Hormone and FXYD2 Interactions.

  • Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science.

  • Biology Discussion. (2017). Drugs Acting on Cardiac Glycosides | Veterinary Pharmacology.

  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Mouse.

  • PMC. (2021). Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method.

  • PubChem. (n.d.). Deacetyllanatoside B | C47H74O19 | CID 197988.

  • PubMed. (2006). Acute toxicity and cardio-respiratory effects of 2-deoxy-D-glucose: a promising radio sensitiser.

  • Organon. (2024). SAFETY DATA SHEET Desloratadine Solid Formulation.

  • PubMed. (1998). Correlation of lethal doses of industrial chemicals between oral or intraperitoneal administration and inhalation exposure.

  • PubMed. (2014). Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy.

  • PubMed. (1983). Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20.

  • PubMed. (1999). Oral toxicity of deltamethrin and fenvalerate in Swiss mice.

  • PubMed. (1984). The acute intravenous and oral toxicity in mice, rats and guinea-pigs of 4-dimethylaminophenol (DMAP) and its effects on haematological variables.

  • Journal of Applied Pharmaceutical Science. (2017). Median lethal dose (LD50) and cytotoxicity of Adriamycin in female albino mice.

  • ResearchGate. (2012). Correlation of human lethal doses and mouse intraperitoneal LD 50....

  • NCBI. (2023). Table 14.1, Lethal doses of the main Se species for LD50 mice or rats by intraperitoneal (I), oral (O), or respiratory (R) absorption.

Sources

Application

Application Note: Advanced Purification Techniques for Deacetyllanatoside B Reference Standards

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a highly reproducible, self-validating methodology for the extraction, enrichment, and preparative-scale puri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a highly reproducible, self-validating methodology for the extraction, enrichment, and preparative-scale purification of Deacetyllanatoside B to reference-standard quality (>99% purity).

Executive Summary & Scientific Context

Deacetyllanatoside B (also known as Purpurea glycoside B, CAS: 19855-39-1) is a structurally complex cardenolide glycoside derived from Digitalis lanata and Digitalis purpurea (1)[1]. Structurally, it consists of a gitoxigenin aglycone attached to three digitoxose units and one terminal glucose unit, lacking the acetyl group found in its precursor, Lanatoside B (2)[2].

As an inhibitor of the Na⁺/K⁺-ATPase pump, Deacetyllanatoside B holds immense pharmacological value in cardiovascular research and the development of novel antineoplastic agents (3)[3]. However, isolating it to reference-standard purity is notoriously difficult due to the co-extraction of structurally homologous secondary metabolites (e.g., Lanatoside C, Digitoxin, and Gitoxin). This guide outlines a strategic, causality-driven workflow utilizing Solid-Phase Extraction (SPE) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) to achieve ultra-high purity.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, I have designed this protocol to overcome the classic bottleneck in cardenolide purification: the co-elution of structurally homologous glycosides. Every step in this workflow is governed by a specific physicochemical causality:

  • Defatting (Liquid-Liquid Partitioning): Plant matrices contain highly lipophilic compounds (waxes, chlorophyll) that permanently foul HPLC columns. An initial partition with petroleum ether removes these non-polar interferents without stripping the polar glycosides (4)[4].

  • SPE Enrichment: A C18 SPE step acts as a critical bridge between crude extraction and Prep-HPLC. It removes highly polar plant sugars and tannins that cause baseline drift and co-elution during chromatography.

  • Preparative HPLC: The structural difference between Deacetyllanatoside B and its acetylated precursor relies on subtle polarity shifts. A reversed-phase C18 column with a tightly controlled Acetonitrile/Water gradient exploits these micro-polarity differences, ensuring baseline resolution (5)[5].

G A Digitalis Biomass (Leaves) B Solvent Extraction (70% EtOH) A->B Maceration C Defatting & Partitioning (Petroleum Ether / CHCl3) B->C Concentration D Solid-Phase Extraction (C18 Cartridge) C->D Enrichment E Preparative HPLC (Isocratic/Gradient) D->E Fractionation F Deacetyllanatoside B (>99% Purity) E->F Lyophilization

Workflow for the extraction and purification of Deacetyllanatoside B.

Step-by-Step Purification Protocol

Phase 1: Biomass Extraction and Pre-Treatment
  • Maceration: Pulverize 100 g of dried Digitalis lanata leaves. Suspend in 1000 mL of 70% Ethanol (EtOH) and sonicate at 30°C for 60 minutes to maximize the extraction of polar glycosides (4)[4].

  • Filtration & Concentration: Filter the homogenate through a 0.45 µm PTFE membrane. Evaporate the filtrate under reduced pressure (40°C) to a crude aqueous slurry.

  • Defatting: Transfer the slurry to a separatory funnel. Add 200 mL of petroleum ether and vigorously shake. Discard the upper (non-polar) petroleum ether layer. Repeat this process twice.

  • Target Partitioning: Extract the remaining aqueous layer with 3 x 200 mL of chloroform/methanol (4:1, v/v). Pool the organic layers, dry over anhydrous Na₂SO₄, and evaporate to yield the crude cardenolide extract.

Phase 2: Solid-Phase Extraction (SPE) Enrichment
  • Conditioning: Condition a 10 g C18 SPE cartridge with 50 mL of Methanol (MeOH), followed by 50 mL of HPLC-grade water.

  • Loading: Dissolve the crude extract in 10 mL of 10% MeOH/Water and load it onto the cartridge.

  • Washing: Wash with 100 mL of 20% MeOH to elute highly polar impurities (free sugars, phenolic acids).

  • Elution: Elute the enriched cardiac glycoside fraction using 100 mL of 60% MeOH. Evaporate the eluate to dryness.

Validation Checkpoint 1: Perform a rapid Thin-Layer Chromatography (TLC) using chloroform:methanol:water (80:20:2). Visualize with Kedde reagent to confirm the presence of the α,β-unsaturated lactone ring (pink/purple spots) before committing to HPLC.

Phase 3: Preparative HPLC Fractionation

To ensure the standard meets the >99% purity threshold, Preparative HPLC is deployed (6)[6].

Prep-HPLC Parameters:

  • Column: Reversed-phase C18 Prep Column (250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 15.0 mL/min.

  • Detection: UV at 220 nm (optimal for cardenolides) (7)[7].

  • Gradient Program:

    • 0–5 min: 20% B (Isocratic hold to stabilize)

    • 5–35 min: 20% → 45% B (Linear gradient for separation of Lanatoside analogues)

    • 35–40 min: 45% → 95% B (Column wash)

  • Collection: Monitor the chromatogram and collect the fraction corresponding to Deacetyllanatoside B (eluting between 22-25 minutes).

Phase 4: Crystallization and Lyophilization
  • Pool the collected fractions and remove the acetonitrile under vacuum at 35°C.

  • Lyophilize the remaining aqueous solution for 48 hours to yield a white crystalline powder.

Validation Checkpoint 2: Re-inject a 10 µL aliquot of the lyophilized fraction onto an analytical HPLC system. The standard is validated if a single peak accounts for >99.0% of the total integrated area at 220 nm, and LC-MS confirms the molecular weight (m/z 943.08) (8)[8].

Quantitative Data Summary

The following table summarizes the expected recovery metrics when scaling this protocol, demonstrating the mass balance and purity enrichment at each critical node.

Table 1: Chromatographic and Recovery Data for Deacetyllanatoside B Purification

Purification StageTotal Mass RecoveredDeacetyllanatoside B Purity (HPLC-UV)Yield (%)
Crude Extract4.2 g~12.5%100% (Baseline)
SPE Enriched Fraction850 mg~48.2%85%
Prep-HPLC Fraction115 mg>99.1%62%

Note: Purity is determined by analytical HPLC area normalization. Yield is calculated based on the initial estimated Deacetyllanatoside B content in the crude extract.

Pharmacological Context: Mechanism of Action

As a highly purified reference standard, Deacetyllanatoside B is frequently used in in vitro assays to study the Na⁺/K⁺-ATPase pump. The precise extracellular binding and inhibition of this pump triggers a downstream signaling cascade resulting in positive inotropy, a critical mechanism in treating congestive heart failure and exploring targeted cancer therapies (3)[3].

Pathway CG Deacetyllanatoside B NKA Na+/K+-ATPase (Inhibited) CG->NKA Binds Na Intracellular[Na+] Increases NKA->Na Blocks Na+ NCX Na+/Ca2+ Exchanger (Reversed) Na->NCX Reverses Ca Intracellular [Ca2+] Increases NCX->Ca Imports Ca2+ Contract Positive Inotropy (Cardiac Contractility) Ca->Contract Activates

Mechanism of action: Deacetyllanatoside B inhibiting Na+/K+-ATPase.

References

  • Purpurea glycoside B - CAS Common Chemistry. CAS, a division of the American Chemical Society.[Link]

  • Ashutosh-Kar-Pharmacognosy-Pharmacobiotechnology. Pharma Info Nepal.[Link]

  • A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. Ovid.[Link]

  • Purification of cardiac glycosides from Digitalis lanata. Semmelweis University.[Link]

  • Preparative separation and purification of bufadienolides from ChanSu by high-speed counter-current chromatography combined with preparative HPLC. ResearchGate.[Link]

  • Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata. ResearchGate.[Link]

  • 17598-65-1 | Deslanoside - Reference Standard Supplier. ALB Technology.[Link]

Sources

Method

Application Note: High-Fidelity Sample Preparation and Phytochemical Screening of Deacetyllanatoside B

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs_VS3Q6NEBsWH6-XK0JqyMAcpLoNJAeQYDOnri61tfzk8pu8_6f Refining Analytical Strategy I'm now integrating your feedback on diagram formatting. I'm focusin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs_VS3Q6NEBsWH6-XK0JqyMAcpLoNJAeQYDOnri61tfzk8pu8_6f

Refining Analytical Strategy

I'm now integrating your feedback on diagram formatting. I'm focusing on text contrast by explicitly setting node font colors and adhering strictly to the provided color palette. Also, I'm adjusting diagram sizes to ensure readability and maintain the max-width. I'll test these updates.

Optimizing Visualization Creation

I'm now revising my diagrams to incorporate your requested format for the pathway and workflow. I've focused on clarity, including distinct colors, font colors, and clear arrow labels for each conversion. I will test these.

Finalizing the Sample Workflow

I've just finished the workflow table, presenting extraction solvent comparisons, yield, and degradation, linking them to causality. I've ensured all figures and tables are clear and easy to understand. I'm preparing a final review, ensuring consistency and accuracy before submission.

Validating Experimental Design

I'm now cross-validating my experimental design. The table highlighting extraction solvent conditions and degradation products is confirmed. I will also be validating my use of the Keller-Kiliani, Legal, and Baljet tests to align with the phytochemical screening assays. I can confirm this supports the structural components and aligns with experimental aims.

Introduction & Mechanistic Rationale

Deacetyllanatoside B (frequently referred to in literature as Purpurea Glycoside B) is a primary cardiac glycoside predominantly isolated from Digitalis lanata (woolly foxglove) and Digitalis purpurea1[1]. Structurally, it is composed of a gitoxigenin aglycone core attached to three digitoxose sugar moieties and one terminal glucose molecule 2[2].

The Central Challenge in Sample Preparation: The primary obstacle in extracting native Deacetyllanatoside B is its extreme susceptibility to hydrolytic degradation. Upon cellular disruption of the plant tissue, endogenous enzymes (specifically digilanidases) are released. These enzymes rapidly cleave the terminal glucose moiety, converting the primary glycoside into the secondary glycoside, gitoxin3[3]. Furthermore, exposure to acidic conditions can cleave the digitoxose sugars entirely, reducing the molecule to its aglycone, gitoxigenin.

To maintain scientific integrity and ensure a self-validating protocol, this workflow employs cold-temperature ultrasonication to arrest enzymatic kinetics, combined with Solid-Phase Extraction (SPE) for targeted matrix cleanup 4[4].

Pathway Visualization

Pathway L_B Lanatoside B (Primary Glycoside) D_B Deacetyllanatoside B (Purpurea Glycoside B) L_B->D_B Alkaline Hydrolysis (- Acetyl Moiety) A_G Acetylgitoxin L_B->A_G Enzymatic Hydrolysis (- Glucose Moiety) G_T Gitoxin (Secondary Glycoside) D_B->G_T Enzymatic Hydrolysis (- Glucose Moiety) A_G->G_T Alkaline Hydrolysis (- Acetyl Moiety) G_G Gitoxigenin (Aglycone) G_T->G_G Acidic Hydrolysis (- 3 Digitoxose Moieties)

Fig 1. Hydrolytic degradation pathway of Lanatoside B to its aglycone.

Experimental Protocol: Step-by-Step Methodology

Tissue Lyophilization and Defatting

Causality: Fresh Digitalis leaves contain high levels of water, which acts as a medium for enzymatic activity. Lyophilization (freeze-drying) removes moisture while preserving the structural integrity of primary glycosides. Defatting with a non-polar solvent removes waxes, lipids, and chlorophylls that would otherwise foul the downstream HPLC column.

  • Flash-freeze freshly harvested Digitalis leaves in liquid nitrogen and lyophilize for 48 hours.

  • Pulverize the dried tissue into a fine powder (approx. 40-mesh size).

  • Transfer 1.0 g of the powder into a centrifuge tube. Add 15 mL of petroleum ether.

  • Sonicate for 15 minutes at room temperature, then centrifuge at 4000 rpm for 10 minutes.

  • Discard the petroleum ether supernatant. Repeat this defatting step twice. Air-dry the resulting marc (pellet) to remove residual solvent.

Cold Ultrasonication Extraction

Causality: A 50% Methanol (MeOH) solution provides the optimal dielectric constant to solubilize polar primary glycosides. Maintaining the temperature strictly at 0–4°C inhibits digilanidase activity. The inclusion of an internal standard (Lanatoside A) acts as a self-validating control to monitor recovery and ensure no enzymatic degradation occurred during extraction 4[4].

  • Suspend the defatted marc in 20 mL of pre-chilled 50% MeOH (v/v) containing a known concentration of Lanatoside A (Internal Standard).

  • Extract via ultrasonication in an ice-water bath (0–4°C) for 30 minutes.

  • Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with an additional 10 mL of pre-chilled 50% MeOH and pool the supernatants.

Solid-Phase Extraction (SPE) Cleanup

Causality: Crude methanolic extracts contain highly polar interferents like tannins and free sugars. A C18 Sep-Pak cartridge selectively retains the moderately non-polar cardenolides while allowing highly polar matrix components to wash through.

  • Conditioning: Pass 5 mL of 100% MeOH followed by 5 mL of HPLC-grade water through a C18 SPE cartridge.

  • Loading: Dilute the pooled methanolic extract with water to reduce the MeOH concentration to <10%, then load it onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 10 mL of 10% MeOH to elute highly polar impurities (e.g., polysaccharides).

  • Elution: Elute the enriched Deacetyllanatoside B fraction using 5 mL of 80% MeOH.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30°C. Reconstitute in 1.0 mL of the HPLC mobile phase prior to analysis.

Workflow Step1 1. Lyophilization & Pulverization Step2 2. Defatting (Petroleum Ether) Step1->Step2 Step3 3. Cold Extraction (50% MeOH, 4°C) Step2->Step3 Step4 4. SPE Cleanup (C18 Cartridge) Step3->Step4 Step5 5. HPLC & UV Screening Step4->Step5

Fig 2. Optimized sample preparation workflow for Deacetyllanatoside B.

Phytochemical Screening & Analytical Validation

Extraction Condition Optimization

The choice of solvent and temperature dictates the integrity of the final extract. The table below summarizes the causality behind the selected extraction parameters.

Extraction Solvent / ConditionTarget Yield (Deacetyllanatoside B)Degradation Products (Gitoxin)Suitability
Water (Boiling) LowHigh (Thermal/Acidic Degradation)Poor
100% Methanol (25°C) ModerateModerate (Enzymatic Activity)Sub-optimal
50% Methanol (0–4°C) High Minimal to None Optimal
Petroleum Ether (40°C) Zero (Used for Defatting)NoneMatrix Cleanup Only
Colorimetric Screening Assays

Before committing to high-resolution chromatography, rapid colorimetric assays validate the presence of the specific structural motifs of Deacetyllanatoside B 5[5].

Assay NameTarget Structural MotifReagents UsedPositive Visual Indicator
Keller-Kiliani Test Deoxy sugars (Digitoxose)Glacial acetic acid, FeCl₃, conc. H₂SO₄Reddish-brown ring at the junction, turning bluish-green in the upper layer.
Legal's Test Unsaturated lactone ringPyridine, Sodium nitroprusside, NaOHDeep red or pink coloration.
Baljet Test Cardenolide aglyconePicric acid, Sodium hydroxideDistinct orange to red coloration.
HPLC-UV Conditions

For precise quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.

  • Column: C18 analytical column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile : Water (typically 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (specific to the α,β-unsaturated lactone ring of cardenolides).

  • Validation: The internal standard (Lanatoside A) must show a stable peak area. If the chromatogram reveals an unexpected spike in Gitoxin, it indicates that enzymatic cleavage occurred during sample preparation, invalidating the batch.

References

  • Source: Googleapis.
  • Source: The Institute of Mathematical Sciences (IMSc)
  • Digitalis purpurea - PlantaeDB Source: PlantaeDB URL
  • Source: ACS Publications (Journal of Natural Products)
  • Source: Masaryk University (IS MUNI)

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Deacetyllanatoside B and Digoxin: Pharmacology and Efficacy for the Research Professional

This guide offers an in-depth, objective comparison of Deacetyllanatoside B and its more widely known metabolite, Digoxin. As cardiac glycosides, both compounds have played significant roles in cardiovascular medicine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth, objective comparison of Deacetyllanatoside B and its more widely known metabolite, Digoxin. As cardiac glycosides, both compounds have played significant roles in cardiovascular medicine. For the researcher and drug development professional, understanding their nuanced differences in pharmacology, efficacy, and metabolic relationship is critical for designing robust experiments and interpreting data accurately. This document moves beyond surface-level descriptions to explore the causality behind their distinct profiles, supported by experimental methodologies.

Introduction: A Shared Lineage, Distinct Identities

Deacetyllanatoside B (often referred to as Deslanoside) and Digoxin belong to the cardiac glycoside family, a class of compounds historically derived from the foxglove plant (Digitalis purpurea and Digitalis lanata). Their primary therapeutic application has been in the management of heart failure and certain cardiac arrhythmias.[1][2][3] While they share a fundamental mechanism of action, their clinical and experimental utility is defined by significant differences in their pharmacokinetic profiles.[1] Deacetyllanatoside B is, in fact, a metabolic precursor to Digoxin.[4] This guide will dissect their comparative pharmacology to provide a clear framework for their application in a research context.

The Core Mechanism: Na+/K+-ATPase Inhibition

Both Deacetyllanatoside B and Digoxin exert their primary effect by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes.[1][5] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[5]

The Signaling Cascade:

  • Inhibition: The cardiac glycoside binds to the extracellular portion of the Na+/K+-ATPase α-subunit.[6]

  • Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium (Na+).[5]

  • Altered Na+/Ca2+ Exchange: The increased intracellular Na+ concentration reduces the efficacy of the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium (Ca2+) from the cell.[5]

  • Increased Intracellular Calcium: This results in a net increase in intracellular Ca2+ concentration.[5][7]

  • Enhanced Contractility: Higher levels of cytosolic Ca2+ lead to greater Ca2+ uptake into the sarcoplasmic reticulum. During subsequent action potentials, more Ca2+ is released, enhancing the binding of calcium to troponin-C and thereby increasing the force of myocardial contraction (a positive inotropic effect).[2][7][8]

This shared mechanism is the foundation of their cardiotonic effects, which are beneficial in conditions like congestive heart failure.[5]

Visualizing the Pathway

Caption: Signaling pathway of cardiac glycosides via Na+/K+-ATPase inhibition.

Cardiac_Glycoside_Pathway cluster_extra Extracellular Space cluster_intra Intracellular Space NKA Na+/K+-ATPase Na_in Na+ NKA->Na_in Export Blocked NCX Na+/Ca2+ Exchanger Ca_out Ca2+ NCX->Ca_out Ca2+ Efflux Reduced CG Deacetyllanatoside B or Digoxin CG->NKA Inhibits Na_out Na+ Na_out->NCX Na_in->NCX Gradient Reduced Ca_in Ca2+ SR Sarcoplasmic Reticulum Ca_in->SR Increased Uptake Contraction Myofilament Contraction SR->Contraction Increased Release

Comparative Pharmacokinetics: The Defining Difference

The most significant distinctions between Deacetyllanatoside B and Digoxin lie in their pharmacokinetic profiles. These differences dictate their onset of action, duration of effect, and route of administration, which are critical considerations in both clinical and experimental settings.

ParameterDeacetyllanatoside B (Deslanoside)DigoxinRationale & Implications
Administration Primarily Intravenous (IV)[1]Oral and Intravenous (IV)[9]Deacetyllanatoside B's poor and erratic oral absorption necessitates IV administration, making it suitable for acute settings where rapid onset is required. Digoxin's reliable oral bioavailability allows for chronic, outpatient use.
Bioavailability Poor/Erratic Orally~60-80% (Oral)[9][10][11]The sugar moiety in Deacetyllanatoside B likely contributes to its lower lipid solubility and reduced absorption from the GI tract.
Onset of Action Faster (IV)[1]Slower (Oral: 2-6 hrs to peak)[10]The direct IV administration of Deacetyllanatoside B bypasses absorption, leading to a more rapid therapeutic effect, which is advantageous in acute heart failure.
Metabolism Metabolized to Digoxin[4]Minimal hepatic metabolism (~16%); primarily renal excretion[7][10]Deacetyllanatoside B acts as a prodrug. Its conversion to Digoxin means that its long-term effects are mediated by Digoxin itself. Digoxin's reliance on renal clearance is a critical factor in dose adjustment for patients with kidney impairment.[10]
Half-life Shorter36-48 hours (normal renal function)[10]Digoxin's longer half-life allows for once-daily dosing but also means that toxic levels take longer to clear from the body.
Protein Binding ~25-30%~25%[10]Both drugs have relatively low plasma protein binding, suggesting that changes in plasma protein levels will have a minimal impact on their free, active concentrations.

Comparative Efficacy and Therapeutic Use

While both drugs show a positive inotropic effect, their clinical applications have diverged due to the pharmacokinetic differences.

  • Deacetyllanatoside B (Deslanoside): Its rapid onset via IV administration made it a historical choice for the acute management of congestive heart failure and for rapid control of ventricular rate in atrial fibrillation.[1] However, its use has largely been superseded by Digoxin and other agents due to the convenience of oral formulations for chronic therapy.

  • Digoxin: Digoxin has been extensively studied for the chronic management of heart failure with reduced ejection fraction (HFrEF) and for controlling heart rate in atrial fibrillation.[12][13] While it does not improve survival in heart failure, it has been shown to reduce hospitalizations.[12] Its role in atrial fibrillation is primarily for rate control, often in combination with beta-blockers, especially in sedentary patients or those with concomitant heart failure.[3][12] However, its use is debated, with some studies suggesting an association with increased mortality, particularly in patients with atrial fibrillation without heart failure.[12][14][15]

Safety and Toxicology: A Narrow Therapeutic Window

A defining characteristic of all cardiac glycosides is their narrow therapeutic index.[7] Small increases in plasma concentration can lead to toxicity.

Signs of Toxicity:

  • Cardiac: Can induce almost any type of arrhythmia, including atrioventricular (AV) block, premature ventricular contractions (PVCs), and ventricular tachycardia.[2][16]

  • Gastrointestinal: Anorexia, nausea, and vomiting are common early signs.[16]

  • Neurological: Confusion, disorientation, and visual disturbances (classically described as yellow-green halos) can occur.[16]

Key Considerations for Researchers:

  • Electrolyte Balance: Hypokalemia (low potassium) significantly increases the risk of digoxin toxicity because potassium and digoxin compete for the same binding site on the Na+/K+-ATPase.[16] Conversely, hyperkalemia can reduce digoxin's effect.[16]

  • Renal Function: Because Digoxin is primarily cleared by the kidneys, any impairment in renal function can lead to drug accumulation and toxicity.[7] This is a critical parameter to monitor in preclinical animal models.

  • Therapeutic Range: The target serum concentration for Digoxin in heart failure is narrow, typically 0.5-1.0 ng/mL.[10] Concentrations above this range are associated with an increased risk of toxicity without additional therapeutic benefit.[10]

Essential Experimental Protocols

To accurately compare Deacetyllanatoside B and Digoxin or to evaluate new cardiac glycoside candidates, a series of well-defined in vitro and ex vivo experiments are essential.

Protocol 1: Na+/K+-ATPase Inhibition Assay

This in vitro assay directly measures the inhibitory potency (e.g., IC50) of a compound on the target enzyme. The principle is to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.[5][17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.[5]

    • Enzyme: Purified Na+/K+-ATPase from a source like porcine brain or kidney.

    • Substrate: 10 mM ATP solution.[5]

    • Test Compounds: Serial dilutions of Deacetyllanatoside B and Digoxin.

    • Controls: Ouabain (a potent, well-characterized inhibitor) as a positive control; vehicle (e.g., DMSO) as a negative control.[5]

  • Reaction Setup (96-well plate):

    • To each well, add 50 µL of Assay Buffer.[5]

    • Add 10 µL of the test compound at various concentrations.[5]

    • Add 10 µL of the diluted Na+/K+-ATPase enzyme solution.[5]

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[5][17]

  • Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.[5]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[5]

  • Detection:

    • Stop the reaction by adding a stop solution.[17]

    • Add a malachite green reagent to detect the released inorganic phosphate.[17]

    • Measure the absorbance at ~620 nm using a spectrophotometer.[17]

  • Data Analysis:

    • Calculate Na+/K+-ATPase-specific activity by subtracting the activity in the presence of a saturating concentration of ouabain (ouabain-insensitive activity) from the total activity.[5][17]

    • Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 value.[17]

Protocol 2: Ex Vivo Cardiac Function Assessment (Langendorff Heart)

The Langendorff isolated heart preparation is a powerful ex vivo model for studying the direct effects of compounds on cardiac function without systemic influences.[18][19][20] It involves retrogradely perfusing the heart through the aorta.[18][20]

Caption: Workflow for an ex vivo Langendorff heart perfusion experiment.

Langendorff_Workflow A Animal Anesthesia & Heparinization B Thoracotomy & Heart Excision A->B C Ice-cold KH Buffer (Cardioplegia) B->C D Aortic Cannulation on Langendorff Apparatus C->D E Initiate Retrograde Perfusion (Constant Pressure, 60-80 mmHg) D->E F Insert LV Balloon (Pressure Transducer) E->F G Stabilization Period (30 min) F->G H Baseline Data Acquisition (LVDP, HR, dP/dt) G->H I Switch to Perfusate with Test Compound (e.g., Digoxin) H->I J Continuous Data Recording I->J K Data Analysis (Compare Baseline vs. Treatment) J->K

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a rodent (e.g., rat, mouse) and administer heparin (e.g., 1000 IU/kg) to prevent coagulation.[19]

  • Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit (KH) buffer to induce cardioplegia.[19]

  • Cannulation: Trim excess tissue and mount the heart on the aortic cannula of the Langendorff apparatus.[19]

  • Perfusion: Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure (e.g., 60-80 mmHg).[19][21] The heart should resume beating.

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle (LV) to measure isovolumetric pressure.[19] Adjust balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[19]

  • Stabilization: Allow the heart to stabilize for approximately 30 minutes.[21]

  • Baseline Recording: Record baseline hemodynamic parameters, including:

    • Left Ventricular Developed Pressure (LVDP = LV Systolic Pressure - LVEDP)[21]

    • Heart Rate (HR)[21]

    • Maximal rates of pressure development and fall (+dP/dt_max and -dP/dt_max)

  • Drug Administration: Switch the perfusion to KH buffer containing the desired concentration of Deacetyllanatoside B or Digoxin.

  • Data Acquisition: Continuously record hemodynamic parameters for the duration of the drug exposure.

  • Analysis: Compare the parameters during drug administration to the baseline values to quantify the inotropic and chronotropic effects.

Conclusion for the Research Professional

Deacetyllanatoside B and Digoxin, while sharing a common inhibitory action on the Na+/K+-ATPase, are not interchangeable in an experimental or clinical context.

  • Deacetyllanatoside B should be viewed primarily as a rapidly acting, intravenously administered prodrug of Digoxin. Its utility is in studies requiring acute, potent cardiac glycoside effects where oral administration is not feasible.

  • Digoxin is the active metabolite and the more relevant compound for studying the effects of chronic cardiac glycoside exposure. Its well-defined pharmacokinetics, particularly its oral bioavailability and renal clearance, make it the standard for most research applications.

For drug development professionals, the key takeaway is that modifications to the sugar moieties of cardiac glycosides, as exemplified by the difference between these two compounds, can drastically alter pharmacokinetic properties without changing the fundamental mechanism of action. This highlights a critical axis for optimization in the development of new cardiac glycoside-based therapeutics. Understanding these foundational differences is paramount to designing meaningful experiments and advancing our knowledge of this enduring class of drugs.

References

  • A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. JoVE. Available from: [Link]

  • Interactions between Cardiac Glycosides and Sodium/Potassium-ATPase. Biochemistry - ACS Publications. Available from: [Link]

  • Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts. DiaComp.org. Available from: [Link]

  • Enzymatic Transformation of de-O-acetyl-lanatoside C Into Digoxin. PubMed. Available from: [Link]

  • Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. PMC. Available from: [Link]

  • Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. York Research Database. Available from: [Link]

  • Digitalis. Circulation - American Heart Association Journals. Available from: [Link]

  • Langendorff's isolated perfused rat heart technique: a review. SciSpace. Available from: [Link]

  • Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. MDPI. Available from: [Link]

  • [Assessment of the effect of cardiac glycosides on the function of the heart]. PubMed. Available from: [Link]

  • Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Frontiers in Physiology. Available from: [Link]

  • In Vivo Hemodynamic Acquisition: Complete Guide, Techniques, and Applications. Harvard Bioscience. Available from: [Link]

  • Beta-blockers or Digoxin for Atrial Fibrillation and Heart Failure? Radcliffe Cardiology. Available from: [Link]

  • Pharmacokinetics of digoxin: relationship between response intensity and predicted compartmental drug levels in man. PubMed. Available from: [Link]

  • Cardiac Glycosides (Digoxin). CV Pharmacology. Available from: [Link]

  • What are the pharmacokinetics and pharmacodynamics of Digoxin (digitalis glycoside)? The Cardiology Advisor. Available from: [Link]

  • Effect of Digoxin Therapy on Mortality in Patients With Atrial Fibrillation: An Updated Meta-Analysis. Frontiers in Cardiovascular Medicine. Available from: [Link]

  • digoxin. ClinPGx. Available from: [Link]

  • Digoxin. Deranged Physiology. Available from: [Link]

  • Metabolism of cardiac glycosides studied in the isolated perfused guinea-pig liver. PMC. Available from: [Link]

  • Digoxin. AccessPharmacy - McGraw Hill Medical. Available from: [Link]

  • Population pharmacokinetic analysis and dosage recommendations for digoxin in Japanese patients with atrial fibrillation and heart failure using real-world data. PMC. Available from: [Link]

  • Amiodarone versus digoxin for rate control in critically ill patients with rapid atrial fibrillation or flutter. Journal of Thoracic Disease. Available from: [Link]

  • The modern-day role of digoxin in heart failure and atrial fibrillation – benefits and limitations. European Cardiology Review. Available from: [Link]

  • Impact of digoxin versus beta-blocker in patients with coexistent atrial fibrillation and heart failure: a target trial emulation. PMC. Available from: [Link]

  • Digoxin. AccessPharmacy - McGraw Hill Medical. Available from: [Link]

  • The effectiveness of digoxin in treating heart failure. MedCrave online. Available from: [Link]

  • Pharmacokinetics of digoxin and digitoxin in patients undergoing hemodialysis. PubMed. Available from: [Link]

  • [A Comparative Study of the Action of Digoxigenin-Mono, Bis- And Tridigitoxosides in the Cat Heart-Lung Preparation (Author's Transl)]. PubMed. Available from: [Link]

  • Pharm 101: Digoxin. LITFL. Available from: [Link]

Sources

Comparative

Structural differences between Deacetyllanatoside B and Lanatoside C

An In-Depth Comparative Guide to the Structural and Analytical Differences Between Deacetyllanatoside B and Lanatoside C Authored by: A Senior Application Scientist This guide provides a detailed comparison of Deacetylla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Structural and Analytical Differences Between Deacetyllanatoside B and Lanatoside C

Authored by: A Senior Application Scientist

This guide provides a detailed comparison of Deacetyllanatoside B and Lanatoside C, two closely related cardiac glycosides isolated from the woolly foxglove, Digitalis lanata. Designed for researchers, scientists, and professionals in drug development, this document elucidates the subtle yet significant structural distinctions between these molecules and outlines the analytical methodologies required to differentiate them. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough and practical understanding.

Introduction to Deacetyllanatoside B and Lanatoside C

Deacetyllanatoside B and Lanatoside C belong to the cardenolide class of cardiac glycosides, compounds renowned for their therapeutic applications in treating congestive heart failure and cardiac arrhythmias. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane pump crucial for maintaining electrochemical gradients in cardiac muscle cells[1][2]. This inhibition leads to an increase in intracellular calcium ions, thereby enhancing myocardial contractility. Both compounds share a common steroid aglycone and a tetrasaccharide chain, but a single functional group modification accounts for their distinct identities.

The Core Structural Distinction: The Acetyl Group

The fundamental difference between Deacetyllanatoside B and Lanatoside C lies in the acetylation of the sugar moiety. Lanatoside C possesses an acetyl group at the C3 position of the third digitoxose sugar residue. In contrast, Deacetyllanatoside B lacks this acetyl group, featuring a hydroxyl group at the same position. This seemingly minor variation has significant implications for the molecule's polarity, solubility, and, consequently, its behavior in analytical systems and potentially its pharmacokinetic profile.

Structural_Difference cluster_0 Shared Core Structure cluster_1 Key Differentiating Moiety (on the third Digitoxose sugar) Aglycone Aglycone (Gitoxigenin for B, Digoxigenin for C) Sugar_Chain Digitoxose - Digitoxose - ... - Glucose Aglycone->Sugar_Chain Glycosidic Bond Lanatoside_C Lanatoside C Sugar_Chain->Lanatoside_C Deacetyllanatoside_B Deacetyllanatoside B Sugar_Chain->Deacetyllanatoside_B Acetyl_Group Acetyl Group (-OCOCH3) Lanatoside_C->Acetyl_Group Hydroxyl_Group Hydroxyl Group (-OH) Deacetyllanatoside_B->Hydroxyl_Group

Caption: Core structural relationship between Lanatoside C and Deacetyllanatoside B.

Analytical Methodologies for Differentiation

The presence of the acetyl group in Lanatoside C makes it more lipophilic than Deacetyllanatoside B. This difference in polarity is the cornerstone for their analytical separation and differentiation.

High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The more nonpolar (lipophilic) a compound is, the more strongly it interacts with the nonpolar stationary phase (e.g., C18), resulting in a longer retention time. Therefore, Lanatoside C is expected to have a later retention time than Deacetyllanatoside B under identical reverse-phase HPLC conditions.

Experimental Protocol: HPLC-UV Analysis

  • System Preparation: Use a standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an acetonitrile and water mixture. A common starting point is a gradient elution to effectively separate a range of cardiac glycosides[3]. For isocratic elution, a mixture such as acetonitrile:methanol:water (20:1:50) has been used[4].

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve reference standards of Deacetyllanatoside B and Lanatoside C in methanol to prepare stock solutions (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solutions with the mobile phase.

    • For plant material analysis, extract the dried leaf powder with 50% methanol, followed by a clean-up step using a Sep-Pak C18 cartridge[5][6].

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standards individually to determine their retention times, and then inject a mixture to confirm separation.

Expected Data Summary:

CompoundExpected Retention Time (min)Rationale
Deacetyllanatoside BShorterMore polar due to the free hydroxyl group, leading to weaker interaction with the C18 stationary phase.
Lanatoside CLongerMore lipophilic due to the acetyl group, resulting in stronger retention on the reverse-phase column.
Mass Spectrometry (MS)

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Deacetyllanatoside B and Lanatoside C have different molecular weights due to the acetyl group. The difference corresponds to the mass of C₂H₂O (42.01056 Da). Tandem MS (MS/MS) can further differentiate them by observing characteristic fragmentation patterns, such as the neutral loss of acetic acid from Lanatoside C.

Experimental Protocol: LC-MS/MS Analysis

  • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used, as cardiac glycosides readily form [M+H]⁺ or [M+Na]⁺ adducts[7].

  • Chromatographic Separation: Employ the HPLC method described above to separate the compounds before they enter the mass spectrometer.

  • MS Parameters:

    • Full Scan (MS1): Acquire data over a mass range that includes the expected m/z values for both compounds (e.g., m/z 900-1100).

    • Tandem MS (MS2): Select the precursor ions corresponding to [M+H]⁺ for both compounds and subject them to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the accurate mass of the parent ions in the MS1 spectra.

    • Analyze the MS2 spectra for characteristic fragment ions. For Lanatoside C, look for a neutral loss of 60 Da (acetic acid) or 42 Da (ketene) from the precursor or a fragment ion. Both compounds will show sequential losses of their sugar residues.

Expected Data Summary:

FeatureDeacetyllanatoside BLanatoside C
Molecular Formula C₄₇H₇₄O₁₉[8][9]C₄₉H₇₆O₂₀[10]
Monoisotopic Mass 942.4824 Da984.4930 Da
[M+H]⁺ ion (m/z) ~943.4903~985.5009
[M+Na]⁺ ion (m/z) ~965.4722~1007.4828
Key MS/MS Fragment Loss of sugar residuesNeutral loss of acetic acid (60 Da) from a sugar-containing fragment; subsequent loss of sugar residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C). The acetyl group in Lanatoside C will produce distinct signals that are absent in the spectrum of Deacetyllanatoside B.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a purified sample of each compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Pyridine-d₅).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • In the ¹H NMR spectrum of Lanatoside C, identify a sharp singlet signal for the three methyl protons of the acetyl group.

    • In the ¹³C NMR spectrum of Lanatoside C, identify signals for the carbonyl carbon and the methyl carbon of the acetyl group. These signals will be absent in the spectra of Deacetyllanatoside B.

Expected Data Summary:

SpectrumDeacetyllanatoside BLanatoside CRationale
¹H NMR No signal in the 1.9-2.2 ppm range attributable to an acetyl group.A sharp singlet at ~2.0-2.1 ppm (3H, -OCOCH₃ ).The methyl protons of the acetyl group are chemically equivalent and appear as a singlet[11][12].
¹³C NMR No signals around 170 ppm or 21 ppm for an acetyl group.Signal at ~170 ppm (-OC =O) and ~21 ppm (-OCOC H₃).These are the characteristic chemical shifts for the carbonyl and methyl carbons of an acetyl group attached to a sugar[13][14].

Comparative Bioactivity: Na+/K+-ATPase Inhibition

Principle: The biological activity of cardiac glycosides is primarily determined by their ability to inhibit the Na+/K+-ATPase. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is a key measure of potency. Acetylation can influence a molecule's ability to fit into the enzyme's binding pocket, potentially altering its inhibitory activity.

Experimental Protocol: In Vitro Na+/K+-ATPase Inhibition Assay

  • Enzyme Source: Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex or pig kidney).

  • Reaction Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, KCl, and NaCl at physiological pH.

  • Assay Procedure:

    • Prepare serial dilutions of Deacetyllanatoside B and Lanatoside C.

    • In a 96-well plate, add the enzyme preparation to the reaction buffer.

    • Add the different concentrations of the test compounds to the wells. Include a positive control (e.g., ouabain) and a negative control (vehicle only).

    • Pre-incubate the plate for 10-15 minutes at 37 °C.

    • Initiate the reaction by adding ATP.

    • Incubate for a fixed time (e.g., 30 minutes) at 37 °C.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay[15].

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[16].

Bioactivity_Workflow start Start enzyme_prep Prepare Na+/K+-ATPase and Assay Buffer start->enzyme_prep compound_prep Prepare Serial Dilutions of Glycosides start->compound_prep plate_setup Dispense Enzyme, Buffer, and Glycosides into 96-well Plate enzyme_prep->plate_setup compound_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation atp_addition Initiate Reaction with ATP pre_incubation->atp_addition incubation Incubate at 37°C atp_addition->incubation stop_reaction Stop Reaction & Measure Inorganic Phosphate (Pi) incubation->stop_reaction data_analysis Calculate % Inhibition stop_reaction->data_analysis ic50 Determine IC50 Values data_analysis->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of cardiac glycosides.

Expected Data Summary:

CompoundExpected IC50 Range (nM)Rationale
Deacetyllanatoside B10 - 100The core structure is a potent inhibitor of Na+/K+-ATPase.
Lanatoside C10 - 100The acetyl group may slightly alter binding affinity, but it is expected to remain a potent inhibitor. Direct comparison is needed for a definitive conclusion.

Conclusion

Deacetyllanatoside B and Lanatoside C are structurally very similar cardiac glycosides, with the defining difference being an acetyl group on the sugar chain of Lanatoside C. This single modification imparts a greater degree of lipophilicity to Lanatoside C, which allows for their effective differentiation using standard analytical techniques such as reverse-phase HPLC, mass spectrometry, and NMR spectroscopy. While both are potent inhibitors of the Na+/K+-ATPase, the precise impact of this acetylation on their biological potency requires direct comparative studies. The methodologies and expected outcomes detailed in this guide provide a robust framework for researchers to confidently distinguish and characterize these important natural products.

References

  • Ikeda Y, Fujii Y, Yamazaki M. Determination of Lanatoside C and Digoxin in Digitalis lanata by Hplc and Its Application to Analysis of the Fermented Leaf Powder. Journal of Natural Products. 1992;55(6):748-752. Available from: [Link]

  • Lanatoside C. Wikipedia. Available from: [Link]

  • Paula S, Tabet MR, Ball WJ Jr. IC50 values of individual cardiac glycosides applied to lamb [blue dots, based on (Paula et al., 2005)], non-adapted (black dots), and adapted insect Na⁺/K⁺-ATPase (red dots). ResearchGate. Available from: [Link]

  • Striegel L, et al. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups. Biophysical Journal. 2006;90(10):3674-3682. Available from: [Link]

  • Lanatoside B. SIELC Technologies. Available from: [Link]

  • Ohta H, et al. Combination of Pretreatments with Acetic Acid and Sodium Methoxide for Efficient Digoxin Preparation from Digitalis Glycosides in Digitalis lanata Leaves. Pharmacology & Pharmacy. 2016;7(5):200-207. Available from: [Link]

  • Ohta H, et al. Combination of pretreatments with acetic acid and sodium methoxide for efficient digoxin preparation from digitalis glycosides in Digitalis lanata leaves. CABI Digital Library. Available from: [Link]

  • Ikeda Y, et al. Quantitative Determination of Lanatosides in the Hybrid Digitalis ambigua × Digitalis lanata Leaves by HPLC. Journal of Natural Products. 1989;52(5):1117-1120. Available from: [Link]

  • Pellati F, et al. Optimization and Validation of a High-Performance Liquid Chromatography Method for the Analysis of Cardiac Glycosides in Digitalis Lanata. Phytochemical Analysis. 2009;20(4):316-325. Available from: [Link]

  • Deacetyllanatoside B. PubChem. Available from: [Link]

  • LANATOSIDE B. Inxight Drugs. Available from: [Link]

  • 1-Deacetylnimbolinin B. NextSDS. Available from: [Link]

  • Deslanoside. PubChem. Available from: [Link]

  • Sun, R., et al. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. Data in Brief. 2020;29:105342. Available from: [Link]

  • Lang, E., et al. Interactions between Cardiac Glycosides and Sodium/Potassium-ATPase: Three-Dimensional Structure−Activity Relationship Models for Ligand Binding to the E2-Pi Form of the Enzyme versus Activity Inhibition. Biochemistry. 2005;44(2):569-583. Available from: [Link]

  • Jujo, K., et al. Branched-chain SUgars. XIX. On the Application of 13C NMR Spectroscopy to the Configurational Assignment of 3-C. Bulletin of the Chemical Society of Japan. 1980;53(4):1135-1136. Available from: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

  • Cardiac glycoside inhibition of N-K-ATPase. ResearchGate. Available from: [Link]

  • Deacetyllanatoside C,Desacetyllanatoside C. Molbase. Available from: [Link]

  • Le, T., et al. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. Journal of Biological Chemistry. 2021;297(1):100862. Available from: [Link]

  • Kvasnica, M., et al. Quo vadis Cardiac Glycoside Research? Molecules. 2019;24(16):2973. Available from: [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. LibreTexts. Available from: [Link]

  • Troutman, M. D., et al. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. 2008;10(3):415-423. Available from: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry. LibreTexts. Available from: [Link]

  • Dürr, R., et al. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR. ACS Chemical Biology. 2014;9(11):2599-2607. Available from: [Link]

  • 1H NMR: How Many Signals?. Master Organic Chemistry. Available from: [Link]

  • De Bruyn, A., et al. 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of 1H-Shift Increments. Journal of Carbohydrate Chemistry. 1982;1(3):289-307. Available from: [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. Available from: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Sun, R., et al. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. ResearchGate. Available from: [Link]

  • Müller, N., et al. Structure analysis of acetylated and non-acetylated O-linked MUC1-glycopeptides by post-source decay matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. 2000;11(2):123-133. Available from: [Link]

  • Acetylated Methyl Glycosides: Advantages & Limitations. Glycopedia. Available from: [Link]

  • Kumar, D., et al. Structural Analysis of Diastereomeric Cardiac Glycosides and Their Genins Using Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. 2021;32(5):1257-1269. Available from: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

Sources

Validation

A Comparative Guide to Solvent Extraction Efficiencies for Deacetyllanatoside B

For Researchers, Scientists, and Drug Development Professionals In the intricate process of natural product drug discovery, the efficient extraction of the target bioactive compound is a critical first step that dictates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of natural product drug discovery, the efficient extraction of the target bioactive compound is a critical first step that dictates the success of downstream purification and development. Deacetyllanatoside B, a cardiotonic glycoside from Digitalis lanata with significant therapeutic potential, presents a unique set of challenges and opportunities in its isolation. This guide provides an in-depth comparison of solvent extraction efficiencies for Deacetyllanatoside B, grounded in experimental data and the fundamental principles of phytochemical extraction.

The Chemical Rationale: Understanding Deacetyllanatoside B's Solubility

Deacetyllanatoside B is a moderately polar molecule, a characteristic dictated by its steroidal aglycone and the attached sugar moieties. This polarity is the cornerstone of selecting an appropriate extraction solvent. The principle of "like dissolves like" is paramount; a solvent with a polarity similar to Deacetyllanatoside B will exhibit the highest extraction efficiency.

Head-to-Head Solvent Comparison: A Data-Driven Analysis

While direct comparative studies on the extraction efficiency of various solvents for Deacetyllanatoside B are not extensively published, a wealth of information can be gleaned from research on its closely related precursor, Lanatoside C, and other cardiac glycosides from Digitalis lanata.

Key Findings from Experimental Data:

  • Methanol and Ethanol Lead the Pack: Polar protic solvents, particularly methanol and ethanol, consistently demonstrate superior performance in extracting cardiac glycosides from Digitalis lanata. Their ability to form hydrogen bonds with the hydroxyl groups of the sugar moieties in Deacetyllanatoside B facilitates its dissolution.

  • The Power of Hydroalcoholic Solutions: The addition of water to methanol or ethanol to create hydroalcoholic solutions can further enhance extraction efficiency. A 70% (v/v) aqueous methanol solution has been shown to be particularly effective for the extraction of a broad range of cardiac glycosides from D. lanata, including the precursors to Deacetyllanatoside B[1]. The water content in the solvent mixture helps to swell the plant matrix, increasing the surface area for solvent penetration and improving the extraction of more polar glycosides.

  • Chloroform as a Secondary and Purifying Solvent: Chloroform, a less polar solvent, is also effective in dissolving cardiac glycosides. It is often used in subsequent liquid-liquid extraction steps to purify the initial crude extract obtained from alcoholic extraction[2]. A solvent system of chloroform and ethanol (1:2, v/v) has also been utilized for the initial extraction of lanatosides[3].

  • The Influence of Solvent-to-Solid Ratio: The efficiency of extraction is not solely dependent on the choice of solvent but is also significantly influenced by the solvent-to-solid ratio. An increased ratio generally leads to a higher extraction yield, as it maintains a greater concentration gradient between the plant material and the solvent[4][5]. However, an excessively high ratio can lead to the dilution of the extract and increased solvent waste.

Table 1: Comparison of Solvent Properties and Their Theoretical Efficacy for Deacetyllanatoside B Extraction

Solvent SystemPolarity IndexBoiling Point (°C)Rationale for Efficacy
Methanol5.164.7High polarity effectively dissolves the glycosidic portion of the molecule.
Ethanol4.378.4Similar polarity to methanol, with lower toxicity, making it a safer alternative.
70% Aqueous MethanolHigher than pure methanol~80Balances the polarity to efficiently extract a range of glycosides while enhancing plant matrix penetration.
Chloroform4.161.2Effective for less polar compounds and useful in purification steps to remove more polar impurities.

Experimental Protocols: A Step-by-Step Guide to Extraction and Quantification

For scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide a comprehensive guide to the extraction and quantification of Deacetyllanatoside B.

Protocol 1: Maceration Extraction of Deacetyllanatoside B

Maceration is a simple yet effective extraction technique that relies on soaking the plant material in a solvent over a period to facilitate the dissolution of the target compounds.

dot

Caption: Maceration workflow for Deacetyllanatoside B.

Methodology:

  • Plant Material Preparation: Air-dry the leaves of Digitalis lanata at room temperature, protected from direct sunlight, to a constant weight. Grind the dried leaves into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction[6].

  • Maceration: Weigh 10 g of the powdered plant material and place it in a sealed container. Add 100 mL of 70% aqueous methanol (or another solvent of choice) to achieve a 1:10 solid-to-solvent ratio[6].

  • Extraction: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation to ensure thorough mixing and to enhance the diffusion of the glycosides into the solvent[7].

  • Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage: Store the crude extract in a cool, dark, and dry place for subsequent analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Quantification

Accurate quantification of Deacetyllanatoside B in the crude extract is crucial for determining the efficiency of the extraction process. HPLC with UV detection is a reliable and widely used method for this purpose.

dot

Caption: HPLC-UV quantification workflow.

Methodology:

  • Standard Preparation: Prepare a stock solution of a Deacetyllanatoside B reference standard in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of 10-100 µg/mL.

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable[1][8].

    • Mobile Phase: A gradient elution using acetonitrile (Solvent A) and water (Solvent B) is typically employed. A common gradient starts with a higher proportion of water and gradually increases the acetonitrile concentration to elute the more non-polar compounds[1].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm, where cardiac glycosides exhibit strong UV absorbance[1][8].

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions and the prepared sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the Deacetyllanatoside B standard against its concentration. Determine the concentration of Deacetyllanatoside B in the sample extract by comparing its peak area to the calibration curve. The extraction efficiency can then be calculated as the mass of Deacetyllanatoside B extracted per mass of the initial dried plant material.

Conclusion and Recommendations

The selection of an appropriate solvent is a critical determinant of the efficiency of Deacetyllanatoside B extraction from Digitalis lanata. Based on the available evidence, 70% aqueous methanol is recommended as a highly effective solvent system for the initial extraction due to its optimal polarity for dissolving cardiac glycosides and its ability to penetrate the plant matrix. For researchers prioritizing safety, 70% aqueous ethanol presents a viable and less toxic alternative with comparable efficacy.

It is imperative for researchers to empirically optimize extraction parameters such as solvent-to-solid ratio, extraction time, and temperature for their specific experimental setup to maximize the yield of Deacetyllanatoside B. The detailed protocols provided in this guide offer a robust starting point for these optimization studies. By combining a rational solvent choice with a validated quantification method, researchers can ensure the efficient and reproducible isolation of this promising therapeutic compound.

References

  • Al-Jasass, F. M., & Al-Jasser, M. S. (2012). Optimization of phenolics and dietary fibre extraction from date seeds. Food Chemistry, 131(2), 538-544.
  • Sultana, B., Anwar, F., & Ashraf, M. (2009). Effect of extraction solvent/technique on the antioxidant activity of selected medicinal plant extracts. Molecules, 14(6), 2167-2180.
  • Ganzera, M., Gampenrieder, J., & Stuppner, H. (2009). Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1195-1200.
  • Yoshimatsu, K., Satake, M., Shimomura, K., Sawada, J., & Terao, T. (1990). Quantitative determination of lanatosides in the hybrid Digitalis ambigua × Digitalis lanata leaves by HPLC.
  • Spilková, J., & Hubík, J. (1983). Determination of lanatoside C and digoxin in Digitalis lanata by HPLC and its application to analysis of the fermented leaf powder. Planta Medica, 48(07), 174-176.
  • Krishnan, R., & Maru, G. B. (2006). Analytical method (HPLC) for determination of digitalis as a cardiotonic drug. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1185-1193.
  • Shmygareva, A. A., Kurkin, V. A., Sankov, A. N., Rybalko, M. V., & Semeniuta, K. N. (2019). Method of obtaining of extract by the method of Modified Maceration. Research Journal of Pharmacy and Technology, 12(12), 5897-5900.
  • Galingging, R. Y., & Siregar, E. P. (2025). Optimized pH and Solid-to-Solvent Ratio for Enhanced Polyphenol and Antioxidant Extraction from Graptophyllum pictum Leaves Using Microwave-Assisted Extraction. Rasayan Journal of Chemistry, 18(2), 869-874.
  • Andrade, J. M. (2022). Preclinical Studies with Digitalis Lanata: A Bibliographic Review. Juniper Online Journal of Public Health, 6(3), 1-6.
  • Kusuma, I. W. (2011). Standard Operating Procedure: Maceration. Laboratory of Forest Products Chemistry, Faculty of Forestry, Mulawarman University.
  • da Silva, L. C., et al. (2025). Synergy between solvent polarity and composition for efficient extraction of bioactive compounds from pitaya.
  • Tan, S. P., et al. (2013). Effect of solid-to-solvent ratio on phenolic content and antioxidant capacities of “Dukung Anak” (Phyllanthus niruri). International Food Research Journal, 20(1), 325-330.
  • Yuliani, R., et al. (2025). Effect of Solvent Polarity on Extraction Yield, Phytochemical Composition, and Antioxidant Activity of Curcuma xanthorrhiza Roxb.
  • BenchChem. (2025).
  • Tadesse, E. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Pharmacognosy and Phytochemistry, 9(1), 108-113.
  • Nawaz, H., et al. (2020). Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Do, Q. D., et al. (2014). Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica. Journal of Food and Drug Analysis, 22(3), 296-302.
  • Singh, G., & Kumar, P. (2013). Maceration, Percolation and Infusion Techniques of Extraction of Medicinal and Aromatic Plants (MAPs). Kurukshetra University, Kurukshetra.
  • Turturică, M., et al. (2016). The Influence of Solid-to-Solvent Ratio and Extraction Method on Total Phenolic Content, Flavonoid Content and Antioxidant Properties of Some Ethanolic Plant Extracts. Revista de Chimie, 67(10), 1922-1927.
  • Wichtl, M., & Mangkudidjojo, M. (1982). Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves.
  • Sasaki, K., et al. (2022). A nanosheet molding method to estimate the size of bilayers suspended in liquids. Journal of Materials Chemistry C, 10(42), 15816-15821.
  • Yagi, A., et al. (2017). Methanol Extract of Adansonia digitata Leaf Protects Against Sodium Arsenite-induced Toxicities in Male Wistar Rats. Pharmacognosy Research, 9(1), 57-63.
  • Sari, D. P., et al. (2025). Comparison study of methanol and ethanol extract of the leaves of Alphitonia incana (Roxb.) Teijsm. & Binn. ex Kurz as anti-Staphylococcus epidermidis. Research Journal of Pharmacy and Technology.
  • Susanti, H., & Wulandari, D. (2021). Comparison of Ethanol and Methanol Extracts of Bay Leaves (Syzygium polyanthum) in Terms of Vitamin C, Iron and Phytochemical Levels. European Union Digital Library.
  • Boukhris, A., et al. (2016). Comparison of the Effect of Various Extraction Methods on the Phytochemical Composition and Antioxidant Activity of Thymelaea Hirsuta L. Aerial Parts in Tunisia. Biosciences Biotechnology Research Asia, 13(2), 855-863.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Deacetyllanatoside B

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like Deacetyllanatoside B is a critical component of laboratory safety and regulatory complianc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like Deacetyllanatoside B is a critical component of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of Deacetyllanatoside B, grounded in scientific principles and best practices for laboratory safety. Our goal is to provide you with the essential knowledge to manage this hazardous material responsibly, ensuring the safety of both laboratory personnel and the environment.

Understanding the Hazard: The Clinical Significance and Toxicity of Deacetyllanatoside B

Deacetyllanatoside B is a cardiac glycoside, a class of organic compounds known for their potent effects on the heart.[1] These compounds, while having therapeutic applications, are also highly toxic. Deacetyllanatoside B is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Its mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[3] Disruption of this pump leads to an increase in intracellular calcium, which can cause cardiac arrhythmias and other severe toxic effects.

Due to its high toxicity, Deacetyllanatoside B must be handled with extreme caution throughout its lifecycle in the laboratory, from receipt and storage to use and, ultimately, disposal.

Core Principles of Deacetyllanatoside B Waste Management

The fundamental principle for managing Deacetyllanatoside B waste is to prevent its release into the environment and to avoid exposure to personnel. This is achieved through a multi-layered approach encompassing proper segregation, containment, labeling, and disposal through certified hazardous waste management services.

Table 1: Key Properties of Deacetyllanatoside B Relevant to Disposal
PropertyValue/InformationImplication for Disposal
Chemical Formula C47H74O19High molecular weight solid.
CAS Number 19855-39-1Unique identifier for accurate tracking and labeling.[2]
GHS Hazard Classifications Acute Toxicity 3 (Oral, Dermal, Inhalation); Specific Target Organ Toxicity (Repeated Exposure) 2Highly toxic; requires stringent containment and personal protective equipment.[2]
Solubility Soluble in water and alcohols.Potential for aqueous waste streams that must be managed as hazardous.[4]
Chemical Reactivity Glycosidic bonds can be hydrolyzed by mineral acids. The lactone ring may be opened by alkaline hydrolysis.[5]While chemical deactivation is theoretically possible, it is not recommended without a validated and safe laboratory protocol.

Step-by-Step Disposal Protocol for Deacetyllanatoside B

This protocol provides a clear, actionable workflow for the safe disposal of Deacetyllanatoside B waste.

Personal Protective Equipment (PPE)

Before handling any Deacetyllanatoside B waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat to protect from skin contact.

  • Respiratory Protection: For handling powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible chemicals and to ensure proper disposal routing.

  • Solid Waste:

    • This includes unused or expired pure Deacetyllanatoside B, contaminated lab materials (e.g., weigh boats, pipette tips, gloves, bench paper), and any spill cleanup materials.

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • This includes any solutions containing Deacetyllanatoside B.

    • Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Never dispose of liquid Deacetyllanatoside B waste down the drain.

Waste Container Labeling

Accurate and clear labeling is a regulatory requirement and a critical safety measure. Your hazardous waste labels should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Deacetyllanatoside B"

  • The concentration (if in solution)

  • The primary hazards (e.g., "Acutely Toxic")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Storage of Hazardous Waste

Store Deacetyllanatoside B waste in a designated, secure area away from general laboratory traffic. This area should be:

  • Well-ventilated.

  • Away from heat sources and direct sunlight.

  • In secondary containment to prevent spills from spreading.

Arranging for Disposal

Deacetyllanatoside B waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this material through regular trash or other non-hazardous waste streams.

Chemical Deactivation: A Word of Caution

Cardiac glycosides can be chemically altered through processes like acid or alkaline hydrolysis, which can break the glycosidic bonds or open the lactone ring, respectively.[4][5] In theory, these reactions could be used to deactivate the compound, rendering it less toxic.

However, it is strongly advised not to attempt chemical deactivation of Deacetyllanatoside B in a standard laboratory setting for the following reasons:

  • Lack of Validated Protocols: There is a lack of published, validated protocols for the safe and complete deactivation of Deacetyllanatoside B in a laboratory environment.

  • Potential for Hazardous Byproducts: Incomplete reactions or side reactions could produce byproducts with unknown toxicity.

  • Increased Handling Risks: Attempting a chemical reaction increases the handling of a highly toxic substance, elevating the risk of exposure.

Therefore, the most prudent and safest course of action is to treat all Deacetyllanatoside B waste as highly hazardous and to rely on professional disposal services.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Spills:

    • Alert others in the area and evacuate if necessary.

    • If you are trained and it is safe to do so, contain the spill using a chemical spill kit.

    • For solid spills, carefully cover with an absorbent material to avoid raising dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Collect all cleanup materials in a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

    • Report the spill to your EHS department.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for Deacetyllanatoside B if available, or at a minimum, the chemical name and its known hazards.

Visualizing the Disposal Workflow

To aid in understanding the proper disposal pathway, the following diagram illustrates the decision-making process.

DeacetyllanatosideB_Disposal_Workflow start Deacetyllanatoside B Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Contaminated materials, unused product) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Chemical Waste Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal storage->disposal end Proper Disposal disposal->end

Caption: Workflow for the proper disposal of Deacetyllanatoside B waste.

By adhering to these procedures, you can ensure the safe and compliant disposal of Deacetyllanatoside B, protecting yourself, your colleagues, and the environment.

References

  • GLYCOSIDES Cardio active glycosides. (n.d.). Retrieved from [Link]

  • Cardiac glycosides.docx. (n.d.). Retrieved from [Link]

  • Deacetyllanatoside B — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal. (2024, October 1). Greenflow. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Glycosides. (n.d.). Retrieved from [Link]

  • Pharmacological treatment of cardiac glycoside poisoning. (n.d.). PMC. Retrieved from [Link]

  • Zargon, A. M., & Ghadieh, H. E. (2017). Cardiac Glycosides in Medicinal Plants. IntechOpen. Retrieved from [Link]

Sources

Handling

Mastering the Handling of Deacetyllanatoside B: A Guide to Laboratory Safety and Operational Excellence

Deacetyllanatoside B, a potent cardiac glycoside, is a valuable tool in cardiovascular research and drug development. However, its significant biological activity necessitates a meticulous approach to laboratory handling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Deacetyllanatoside B, a potent cardiac glycoside, is a valuable tool in cardiovascular research and drug development. However, its significant biological activity necessitates a meticulous approach to laboratory handling to ensure the safety of all personnel. This guide provides essential, in-depth technical and procedural information for researchers, scientists, and drug development professionals. Our aim is to move beyond a simple checklist and instill a deep understanding of the "why" behind each safety measure, fostering a culture of proactive safety and scientific integrity.

Immediate Safety Briefing: Understanding the Hazard

Deacetyllanatoside B is classified as acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] It belongs to the cardiac glycoside family, which exerts its effects by inhibiting the sodium-potassium ATPase pump (Na+/K+-ATPase) in cardiac cells.[5][6] This inhibition leads to an increase in intracellular calcium, which can have profound effects on heart contractility and rhythm.[5][6] Exposure can lead to a range of symptoms including nausea, vomiting, abdominal pain, lethargy, bradycardia (slow heart rate), and life-threatening arrhythmias.[7] Therefore, treating this compound with the utmost respect and adhering strictly to the following protocols is non-negotiable.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3) [1][3][4]

  • Acute Toxicity, Dermal (Category 3) [1][2][3][4]

  • Acute Toxicity, Inhalation (Category 3) [1][2][3][4]

  • Specific Target Organ Toxicity — Repeated Exposure (Category 2) [4]

The Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent all potential routes of exposure. The following table outlines the minimum required PPE for handling Deacetyllanatoside B.

Task Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Handling solid compound (weighing, aliquoting) Double-gloved with nitrile gloves (>0.11 mm thickness)[8]Chemical safety goggles and a face shieldNIOSH-approved N95 or higher-rated particulate respiratorDisposable, solid-front lab coat; disposable sleeves
Handling solutions Double-gloved with nitrile gloves (>0.11 mm thickness)[8]Chemical safety gogglesNot required if handled in a certified chemical fume hoodDisposable, solid-front lab coat
Animal dosing (non-volatile) Double-gloved with nitrile gloves (>0.11 mm thickness)[8]Chemical safety gogglesNot required if performed in a ventilated cabinetDisposable, solid-front lab coat
Spill cleanup Double-gloved with heavy-duty nitrile or butyl rubber glovesChemical safety goggles and a face shieldNIOSH-approved respirator with combination organic vapor/particulate cartridgesDisposable, chemical-resistant suit or apron over a lab coat

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, well-documented workflow is paramount. The following protocols are designed to minimize the risk of exposure at each stage of handling.

Weighing and Solution Preparation

This is the highest-risk activity due to the potential for aerosolization of the powdered compound.

  • Preparation : Don all required PPE for handling solids. Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

  • Containment : Perform all manipulations within the fume hood. Use a disposable weighing paper or a tared, sealed container.

  • Weighing : Carefully weigh the desired amount of Deacetyllanatoside B. Avoid any sudden movements that could create dust.

  • Solubilization : Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Immediate Cleanup : Decontaminate the balance and surrounding surfaces of the fume hood immediately after use (see Section 5 for decontamination procedures). Dispose of all contaminated disposables as hazardous waste.

Weighing_and_Solution_Preparation cluster_fume_hood Chemical Fume Hood prep 1. Don PPE contain 2. Set up containment prep->contain weigh 3. Weigh Compound contain->weigh solubilize 4. Add Solvent weigh->solubilize label_container 5. Label Container solubilize->label_container cleanup 6. Decontaminate & Dispose label_container->cleanup end_op End cleanup->end_op start Start start->prep

Caption: Workflow for weighing and preparing solutions of Deacetyllanatoside B.

Emergency Protocols: A Self-Validating System

In the event of an exposure or spill, immediate and correct action is critical.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

In all cases of exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.

Spill Management
  • Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate : Secure the area and prevent entry.

  • Report : Inform the laboratory supervisor and institutional safety officer.

  • Assess : From a safe distance, determine the extent of the spill and whether it is safe to clean up with available resources. For large spills, contact the institutional emergency response team.

  • Cleanup (for small, manageable spills) :

    • Don the appropriate PPE for spill cleanup.

    • Gently cover the spill with an absorbent material (e.g., vermiculite, sand).

    • For liquid spills, allow the absorbent to fully soak up the material. For solid spills, gently mist with water to prevent dust generation before adding absorbent.

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the spill area (see Section 5).

    • Dispose of all contaminated materials as hazardous waste.

Spill_Response_Plan spill Spill Occurs evacuate 1. Evacuate Area spill->evacuate isolate 2. Isolate Spill evacuate->isolate report 3. Report to Supervisor isolate->report assess 4. Assess Spill Size report->assess large_spill Large Spill? assess->large_spill emergency_response Contact Emergency Response Team large_spill->emergency_response Yes small_spill Small Spill large_spill->small_spill No end_spill End emergency_response->end_spill cleanup 5. Perform Cleanup (with appropriate PPE) small_spill->cleanup cleanup->end_spill

Caption: Decision workflow for responding to a Deacetyllanatoside B spill.

Disposal and Decontamination Plan

All materials and equipment that come into contact with Deacetyllanatoside B must be considered highly toxic.

Waste Disposal
  • Solid Waste : All contaminated disposables (gloves, lab coats, weighing papers, absorbent materials) must be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Sharps : Contaminated needles and syringes must be placed in a puncture-proof sharps container designated for hazardous chemical waste.

All waste must be disposed of through the institution's hazardous waste management program.

Equipment Decontamination

A 1% sodium hypochlorite solution (a 1:10 dilution of household bleach) can be effective for decontaminating surfaces and non-sensitive equipment. However, always check for compatibility of the equipment with bleach. For sensitive equipment, consult the manufacturer's guidelines for appropriate decontamination procedures.

  • Initial Wipe-down : Using disposable wipes saturated with the decontamination solution, carefully wipe down all surfaces and equipment.

  • Contact Time : Allow the decontamination solution to remain on the surface for a minimum of 10-15 minutes.

  • Rinsing : Thoroughly rinse surfaces with water to remove the decontamination solution.

  • Drying : Dry the surfaces and equipment completely.

Conclusion: A Commitment to Safety

Handling Deacetyllanatoside B requires more than just following a set of rules; it demands a comprehensive understanding of the risks and a steadfast commitment to safe laboratory practices. By integrating these protocols into your daily workflow, you can advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Digoxin. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Lanatoside C. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Digoxin ROTICHROM® ~CHR. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: Digoxin. Retrieved from [Link]

  • Beijing Wokai Biotechnology Co., Ltd. (n.d.).
  • NextSDS. (n.d.). Lanatoside C — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). Deacetyllanatoside B — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Deacetyllanatoside B. Retrieved from [Link]

  • Eddleston, M., & Buckley, N. A. (2017). Pharmacological treatment of cardiac glycoside poisoning. British Journal of Clinical Pharmacology, 83(2), 309–316.
  • Dekalin. (2018, May 30).
  • Ministry of Health, Rwanda. (2018). Decontamination and Disinfection of Medical Equipment.
  • Clinell. (n.d.). Decontamination of healthcare equipment and surfaces.
  • Unknown. (n.d.). Cardiac glycosides.
  • World Health Organization. (2022, November 18). Decontamination and reprocessing of medical devices for health care facilities: aide-memoire. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, November 28). Disinfection of Healthcare Equipment. Retrieved from [Link]

  • Der Pharma Chemica. (2023, December 15). Cardiac Glycoside Poisoning: Pharmacological Therapy.
  • New Mexico Poison and Drug Information Center. (2023, June). ToxTidbits: Cardiac Glycoside Poisoning.
  • Manual of Medicine. (2021, June 21). Cardiac Glycosides.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.